Product packaging for 2-Methylhepta-3,5-diyn-2-ol(Cat. No.:CAS No. 3876-63-9)

2-Methylhepta-3,5-diyn-2-ol

Cat. No.: B15397389
CAS No.: 3876-63-9
M. Wt: 122.16 g/mol
InChI Key: CEKYROSVVUOCDK-UHFFFAOYSA-N
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Description

2-Methylhepta-3,5-diyn-2-ol is a chemical compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol . Its CAS registry number is 3876-63-9 . As a building block and intermediate in organic synthesis, this compound is of significant interest in research and development, particularly in the construction of more complex molecular architectures . The presence of both a hydroxyl group and a diyne system in the molecule offers versatile reactivity for various chemical transformations, including polymerization and cyclization reactions. This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new synthetic pathways in fields such as materials science and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B15397389 2-Methylhepta-3,5-diyn-2-ol CAS No. 3876-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3876-63-9

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-methylhepta-3,5-diyn-2-ol

InChI

InChI=1S/C8H10O/c1-4-5-6-7-8(2,3)9/h9H,1-3H3

InChI Key

CEKYROSVVUOCDK-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC(C)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylhepta-3,5-diyn-2-ol is a tertiary alcohol containing a conjugated diyne functional group. This unique combination of a hydrophilic alcohol and a lipophilic, rigid diyne moiety suggests potential applications in medicinal chemistry, materials science, and as a synthon in complex organic synthesis. The diyne functionality can participate in a variety of chemical transformations, including polymerization, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The tertiary alcohol group can be a site for further functionalization or can influence the molecule's solubility and biological interactions.

Predicted Chemical and Physical Properties

The properties of this compound have been estimated based on data from analogous compounds such as 2-Methylhepta-3,5-dien-2-ol and other alkynyl alcohols.

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Appearance Colorless to pale yellow liquidBased on similar small organic molecules.
Boiling Point ~180-190 °CEstimated based on similar alkynyl alcohols.
Melting Point Not applicable (liquid at room temperature)
Density ~0.9 g/mLEstimated based on similar compounds.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water.The polar alcohol group provides some water solubility, while the hydrocarbon backbone limits it.
CAS Number Not assignedThis compound is not currently indexed with a CAS number.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the formation of the hepta-1,3-diyne backbone, followed by the addition of a methyl group and a hydroxyl group to one of the terminal alkynes via reaction with acetone. A plausible synthetic route is outlined below.

Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling

This step involves the copper-catalyzed cross-coupling of a terminal alkyne (propyne) with a bromoalkyne (1-bromo-1-butyne).

Materials:

  • Propyne (can be generated in situ or used as a condensed gas)

  • 1-Bromo-1-butyne

  • Copper(I) chloride (CuCl)

  • Ethylamine (70% in water)

  • Hydroxylamine hydrochloride

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A reaction flask is charged with copper(I) chloride and hydroxylamine hydrochloride in methanol under an inert atmosphere (e.g., argon or nitrogen).

  • The mixture is cooled in an ice bath, and aqueous ethylamine is added dropwise, resulting in a color change indicating the formation of the copper(I) acetylide complex.

  • A solution of 1-bromo-1-butyne in methanol is added to the reaction mixture.

  • Propyne gas is then bubbled through the solution, or a solution of propyne in a suitable solvent is added slowly.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude hepta-1,3-diyne.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Formation of this compound

This step involves the nucleophilic addition of the terminal acetylide of hepta-1,3-diyne to acetone.

Materials:

  • Hepta-1,3-diyne (from Step 1)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hepta-1,3-diyne is dissolved in anhydrous THF in a flask under an inert atmosphere and cooled to -78 °C.

  • n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for a period to allow for the formation of the lithium acetylide.

  • Anhydrous acetone is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cadiot-Chodkiewicz Coupling cluster_step2 Step 2: Nucleophilic Addition Propyne Propyne HeptaDiyne Hepta-1,3-diyne Propyne->HeptaDiyne CuCl, EtNH2 BromoButyne 1-Bromo-1-butyne BromoButyne->HeptaDiyne Product This compound HeptaDiyne->Product 1. n-BuLi 2. Acetone Acetone Acetone Reactivity_Pathways cluster_hydroxyl Hydroxyl Group Reactions cluster_diyne Diyne Moiety Reactions M This compound Esterification Esterification M->Esterification Acid Chloride / Anhydride Etherification Etherification M->Etherification Williamson Ether Synthesis Oxidation Oxidation (difficult for tertiary alcohols) M->Oxidation Polymerization Polymerization (e.g., topochemical) M->Polymerization Heat / UV light Cycloaddition Cycloaddition (e.g., Diels-Alder) M->Cycloaddition Diene Coupling Metal-Catalyzed Coupling M->Coupling e.g., Sonogashira Reduction Hydrogenation M->Reduction H2, Catalyst

An In-depth Structural Analysis of 2-Methylhepta-3,5-diyn-2-ol and its Analogs for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An advanced technical guide for researchers, scientists, and drug development professionals delving into the structural characteristics, synthesis, and potential biological significance of 2-Methylhepta-3,5-diyn-2-ol. This document compiles and analyzes data from structurally similar compounds to provide a comprehensive overview in the absence of direct literature on the title compound.

Introduction

Physicochemical Properties of Structural Analogs

To approximate the properties of this compound, we have compiled data for several structurally related compounds. These analogs, which include variations in the degree of unsaturation and chain length, offer a basis for predicting the behavior of the target molecule. The data is summarized in the tables below.

Property2-Methylhepta-3,5-dien-2-ol[1]Hepta-3,5-diyn-2-ol[2]2-Methylhept-3-yn-2-ol[3]
Molecular Formula C₈H₁₄OC₇H₈OC₈H₁₄O
Molecular Weight 126.20 g/mol 108.14 g/mol 126.20 g/mol
IUPAC Name 2-methylhepta-3,5-dien-2-olhepta-3,5-diyn-2-ol2-methylhept-3-yn-2-ol
CAS Number 85120-98-5Not AvailableNot Available
SMILES CC=CC=CC(C)(C)OCC#CC#CC(C)OCCCC#CC(C)(C)O
XLogP3-AA 1.7Not Available1.7
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 323
Exact Mass 126.104465066 Da108.057514874 Da126.104465066 Da
Topological Polar Surface Area 20.2 Ų20.2 Ų20.2 Ų

Synthesis of Tertiary Alkynyl Alcohols

The synthesis of tertiary alkynyl alcohols like this compound is commonly achieved through the Favorskii reaction.[4][5] This reaction involves the nucleophilic addition of a metal acetylide to a ketone.[4] For the synthesis of the title compound, the probable reactants would be a methyl-substituted diyne and acetone.

General Experimental Protocol: Favorskii Reaction[4][6]

A generalized protocol for the synthesis of a tertiary propargyl alcohol using the Favorskii reaction is as follows:

  • Preparation of the Metal Acetylide: A terminal alkyne is treated with a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), in an appropriate solvent like dimethyl sulfoxide (DMSO) or liquid ammonia to form the corresponding metal acetylide in situ.[4][6]

  • Reaction with Ketone: The metal acetylide solution is then cooled, and the ketone (in this case, acetone) is added dropwise while maintaining the low temperature.

  • Quenching and Extraction: After the reaction is complete, it is quenched with a proton source, such as water or a dilute acid. The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Favorskii_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Alkyne Terminal Alkyne (e.g., Hepta-1,3-diyne) Step1 1. Deprotonation: Formation of Metal Acetylide Alkyne->Step1 Ketone Ketone (e.g., Acetone) Step2 2. Nucleophilic Addition: Attack on Carbonyl Carbon Ketone->Step2 Base Strong Base (e.g., KOH) Base->Step1 Step1->Step2 Metal Acetylide Step3 3. Protonation: Formation of Alcohol Step2->Step3 Alkoxide Intermediate Product Tertiary Alkynyl Alcohol (this compound) Step3->Product

A simplified workflow of the Favorskii reaction for synthesizing tertiary alkynyl alcohols.

Spectral Analysis (Inferred)

While specific spectra for this compound are unavailable, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would likely show a singlet for the two methyl groups adjacent to the hydroxyl group, signals for the methyl group at the end of the carbon chain, and a characteristic signal for the hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the quaternary carbon bonded to the hydroxyl group, the two carbons of the methyl groups, the carbons of the diyne moiety, and the terminal methyl group.

  • IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Sharp, weak peaks around 2100-2260 cm⁻¹ would indicate the C≡C stretching of the diyne.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group or a water molecule.

Potential Biological Activity and Signaling Pathways

Polyacetylenic compounds, including various alkynyl alcohols, have been reported to exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects.[7][8][9]

Cytotoxicity in Cancer Cells

Studies on various polyacetylenes have demonstrated their potential as anticancer agents.[7][8] These compounds can induce apoptosis (programmed cell death) in cancer cell lines.[9] The cytotoxic effects of some polyacetylenes have been shown to be more potent against cancer cells than non-cancerous cells.[7] The mechanism of action often involves the induction of apoptosis through caspase activation.[9]

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade Compound This compound (or analog) Caspase9 Caspase-9 (Initiator) Compound->Caspase9 Induces Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential signaling pathway for polyacetylene-induced apoptosis in cancer cells.
Anti-inflammatory Activity

Certain polyacetylenes have also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory factors.[9] This suggests that compounds like this compound could be investigated for their potential in treating inflammatory conditions.

Conclusion

Although direct experimental data for this compound is currently limited, a comprehensive analysis of its structural analogs provides a solid foundation for understanding its chemical and biological characteristics. The information presented in this guide, including predicted physicochemical properties, a probable synthetic route via the Favorskii reaction, and potential for cytotoxic and anti-inflammatory activities, offers valuable direction for future research. Further experimental investigation is warranted to confirm these inferred properties and to fully elucidate the therapeutic potential of this and related polyacetylenic compounds.

References

Spectroscopic and Synthetic Profile of 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 2-Methylhepta-3,5-diyn-2-ol. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values based on the analysis of its functional groups and data from analogous compounds. Additionally, a generalized experimental protocol for its synthesis and characterization is presented to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
O-H (Alcohol)3600-3300Strong, BroadThe broadness is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents.
C≡C (Internal Alkyne)2260-2190Weak to MediumThe intensity can be weak due to the symmetry of the internal diyne system.
C≡C-H (Terminal Alkyne)~2100Weak to MediumThis would only be present if the starting materials or side reactions result in a terminal alkyne.
sp³ C-H (Methyl)2980-2960Medium to Strong
C-O (Tertiary Alcohol)1210-1100Medium to Strong

Table 2: Predicted ¹H NMR Spectroscopy Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-OH1.5-3.0Singlet (broad)1HChemical shift is highly dependent on solvent and concentration. Will exchange with D₂O.
-CH₃ (at C2)1.5-1.7Singlet6HTwo equivalent methyl groups attached to the carbinol carbon.
-CH₃ (at C7)1.8-2.0Singlet3HMethyl group attached to the diyne chain.

Table 3: Predicted ¹³C NMR Spectroscopy Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2 (-C(OH)(CH₃)₂)65-75The carbinol carbon, deshielded by the oxygen atom.
C3 & C4 (-C≡C-)70-90sp-hybridized carbons of the internal alkyne.
C5 & C6 (-C≡C-)65-85sp-hybridized carbons of the diyne system.
-CH₃ (at C2)28-35Equivalent methyl carbons.
-CH₃ (at C7)4-8Methyl group on the diyne chain.

Table 4: Predicted Mass Spectrometry (MS) Data

FragmentPredicted m/zNotes
[M]+122.07Molecular ion peak.
[M-CH₃]+107.06Loss of a methyl group.
[M-H₂O]+104.06Loss of water.

Experimental Protocols

The following is a generalized protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the coupling of a suitable terminal alkyne with a propargyl halide, followed by the addition of a methyl organometallic reagent to an acetone core. A more direct approach could be the reaction of a lithiated diacetylene with acetone.

Materials:

  • 1,3-Heptadiyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 1,3-heptadiyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-BuLi.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Slowly add one equivalent of anhydrous acetone to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., with Electron Ionization - EI)

Sample Preparation:

  • IR: A thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • MS: Introduce a dilute solution of the purified product into the mass spectrometer.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (1,3-Heptadiyne, n-BuLi, Acetone) reaction Reaction in Anhydrous THF start->reaction 1. Deprotonation 2. Nucleophilic Addition workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms data Spectroscopic Data (Tables 1-4) ir->data nmr->data ms->data

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

physical and chemical properties of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylhepta-3,5-diyn-2-ol is a propargylic alcohol containing a conjugated diyne functional group. The presence of the rigid diyne system and the tertiary alcohol moiety suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The conjugated system may impart specific electronic and optical properties, while the hydroxyl group offers a site for further functionalization. This guide provides a theoretical framework for the physical, chemical, and spectroscopic properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis.

Estimated Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on data from analogous compounds such as hepta-3,5-diyn-2-ol and 2-methylhexa-3,5-diyn-2-ol.[1][2] These estimations provide a baseline for experimental design and characterization.

PropertyEstimated Value
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~180-200 °C (at atmospheric pressure)
Melting Point < 25 °C
Density ~0.95 g/mL
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water
pKa of Hydroxyl Proton ~16-18

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via a Cadiot-Chodkiewicz coupling reaction .[3][4][5][6][7] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.

For the synthesis of this compound, the proposed reactants are 2-methyl-3-butyn-2-ol (a commercially available terminal alkyne) and 1-bromo-1-propyne (a 1-haloalkyne).

Overall Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the Cadiot-Chodkiewicz coupling and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-methyl-3-butyn-2-ol

  • 1-bromo-1-propyne

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable amine base (e.g., ethylamine, butylamine, or piperidine)

  • Methanol or Ethanol

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride in a minimal amount of water. Add the amine base (e.g., 70% aqueous ethylamine) and methanol. The solution should turn colorless, indicating the formation of the active Cu(I) species.

  • Addition of Terminal Alkyne: To the catalyst solution, add 2-methyl-3-butyn-2-ol dropwise while maintaining the reaction temperature at or below room temperature with a water bath.

  • Addition of Haloalkyne: Slowly add a solution of 1-bromo-1-propyne in methanol to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed, and the temperature should be controlled.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar functional groups.

Spectroscopy Predicted Chemical Shifts / Frequencies Assignment
¹H NMR δ 1.5-1.6 ppm (singlet, 6H)δ 1.9-2.0 ppm (singlet, 3H)δ 2.0-2.5 ppm (broad singlet, 1H)-C(OH)(CH₃ )₂-C≡C-CH₃ -OH
¹³C NMR δ ~20-25 ppmδ ~30-35 ppmδ ~65-75 ppmδ ~70-90 ppm-C≡C-C H₃-C(OH)(C H₃)₂C (OH)(CH₃)₂-CC -CC -
IR Spectroscopy 3600-3200 cm⁻¹ (broad)3000-2850 cm⁻¹~2260-2100 cm⁻¹ (weak to medium)~1150 cm⁻¹O-H stretchC-H stretch (sp³)C≡C stretch (conjugated)C-O stretch

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Purification Steps start1 2-Methyl-3-butyn-2-ol reaction Cadiot-Chodkiewicz Coupling start1->reaction start2 1-Bromo-1-propyne start2->reaction reagent1 Cu(I) Salt (e.g., CuCl) reagent1->reaction reagent2 Amine Base reagent2->reaction reagent3 Solvent (Methanol) reagent3->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Chromatography / Distillation extraction->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Future Research

Given its structure, this compound could be explored for several applications:

  • Medicinal Chemistry: The diyne moiety is found in some natural products with biological activity. This compound could serve as a scaffold for the synthesis of novel therapeutic agents.

  • Polymer Chemistry: As a monomer, it could be used in the synthesis of novel polymers with interesting electronic or material properties.

  • Organic Synthesis: The terminal methyl group on the diyne and the hydroxyl group are potential sites for further chemical transformations, making it a versatile building block.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough characterization using modern spectroscopic techniques to validate the predicted data. Subsequently, its reactivity and biological activity can be investigated.

References

An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylhepta-3,5-diyn-2-ol is a fascinating and relatively specialized organic compound. Its structure, featuring a tertiary alcohol and a conjugated diacetylene system, suggests a rich potential for chemical reactivity and unique physical properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available knowledge on this molecule, from its synthesis and characterization to its potential applications. Due to the limited publicly available information specifically on this compound, this guide will also draw upon data from closely related analogous structures to infer potential characteristics and experimental approaches.

Physicochemical Properties

While specific experimental data for this compound is scarce in the public domain, we can compile expected properties based on its structure and comparison with similar molecules.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
IUPAC Name This compound
CAS Number Not available in searched databases
Appearance Likely a colorless to pale yellow liquid or low-melting solidAnalogy with other alkynyl alcohols
Boiling Point Estimated to be in the range of 150-200 °C at atmospheric pressureStructure-property relationships
Solubility Expected to be soluble in common organic solvents (e.g., ethers, acetone, alcohols) and sparingly soluble in waterPresence of both polar (hydroxyl) and nonpolar (hydrocarbon chain) moieties

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through a pathway involving the coupling of smaller alkyne fragments followed by the addition of a methyl group to a carbonyl. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a Cadiot-Chodkiewicz coupling reaction, followed by the addition of a methyl Grignard reagent to a ketone.

Synthesis_Pathway 1-bromo-1-propyne 1-bromo-1-propyne hepta-1,3-diyne hepta-1,3-diyne 1-bromo-1-propyne->hepta-1,3-diyne Cadiot-Chodkiewicz Coupling 1-butyne 1-butyne 1-butyne->hepta-1,3-diyne CuCl_amine CuCl / Amine This compound This compound hepta-1,3-diyne->this compound Nucleophilic Addition 1) n-BuLi\n2) Acetone 1) n-BuLi 2) Acetone

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling

  • To a stirred solution of 1-butyne (1.0 eq) in methanol under an inert atmosphere (e.g., argon), add copper(I) chloride (0.05 eq), hydroxylamine hydrochloride (1.2 eq), and a 30% aqueous solution of ethylamine.

  • Cool the mixture to 0 °C and slowly add a solution of 1-bromo-1-propyne (1.1 eq) in methanol over 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield hepta-1,3-diyne.

Step 2: Synthesis of this compound

  • Dissolve the purified hepta-1,3-diyne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir the mixture for 30 minutes at this temperature.

  • Add anhydrous acetone (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Spectroscopic Characterization (Predicted)

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - Singlet for the two methyl groups adjacent to the alcohol.- Singlet for the hydroxyl proton (may be broad and exchangeable with D₂O).- Signals corresponding to the protons of the terminal methyl group and any other aliphatic protons.
¹³C NMR - Two distinct signals in the alkyne region (approx. 60-90 ppm).- Signal for the quaternary carbon bearing the hydroxyl group (approx. 65-75 ppm).- Signals for the methyl carbons.
IR Spectroscopy - Broad O-H stretch around 3300-3500 cm⁻¹.- Weak C≡C stretching vibrations around 2100-2250 cm⁻¹.- C-H stretching and bending vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation pattern showing loss of a methyl group (M-15) and water (M-18).

Potential Biological Activity and Drug Development Relevance

While no specific biological activities of this compound have been reported, polyacetylene compounds are known to exhibit a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. The conjugated diyne moiety is a key pharmacophore in several natural products with potent biological activity.

The workflow for investigating the biological potential of a novel compound like this compound is outlined below.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Dose_Response Dose-Response Studies Cytotoxicity_Assay->Dose_Response Active Hit Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, Kirby-Bauer) Antimicrobial_Assay->Dose_Response Active Hit Selectivity_Panel Cell Line Selectivity Panel Dose_Response->Selectivity_Panel Target_ID Target Identification Selectivity_Panel->Target_ID Selective Compound Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Compound_Synthesis Synthesis & Purification of This compound Compound_Synthesis->Cytotoxicity_Assay Compound_Synthesis->Antimicrobial_Assay

Caption: Workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound represents a molecule of interest for both synthetic chemists and drug discovery scientists. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and analogous compounds. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and biological characterization to unlock its full potential. The unique structural features of this compound make it a compelling candidate for further investigation in the fields of materials science and medicinal chemistry.

Potential Research Areas for 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhepta-3,5-diyn-2-ol is a small molecule belonging to the polyacetylene class of compounds. While this specific molecule is not extensively characterized in scientific literature, the broader family of polyacetylenes is a well-established source of biologically active natural products with significant therapeutic potential. Polyacetylenes are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities. This technical guide outlines potential research avenues for this compound, drawing parallels from structurally related polyacetylenic alcohols. This document provides hypothetical synthetic routes, postulates key biological targets and signaling pathways, and offers detailed experimental protocols for in vitro evaluation. The aim is to furnish a foundational framework to stimulate and guide future research and development efforts centered on this promising, yet under-explored, chemical entity.

Introduction to this compound and the Polyacetylene Class

This compound is a tertiary alkynyl alcohol with a conjugated diyne system. Its structure suggests potential for high reactivity and specific interactions with biological macromolecules. Polyacetylenes, characterized by the presence of two or more triple bonds, are a diverse group of natural products found in various plant families, fungi, and marine organisms.[1] Their chemical instability often correlates with potent and broad-ranging biological activities, making them attractive candidates for drug discovery. Documented bioactivities of polyacetylenes include anti-inflammatory, anti-coagulant, anti-bacterial, anti-tuberculosis, anti-fungal, anti-viral, neuroprotective, and neurotoxic effects.[1]

This guide will explore the untapped research potential of this compound by proposing a synthetic pathway and outlining key areas of pharmacological investigation, complete with experimental designs.

Proposed Synthesis of this compound

The synthesis of tertiary alkynyl alcohols is a well-established transformation in organic chemistry. A plausible and efficient method for the synthesis of this compound would involve the nucleophilic addition of a suitable alkynylide to a ketone. A potential synthetic workflow is outlined below.

G cluster_0 Step 1: Generation of the Alkynyl Grignard Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A 1-Butyne C Butynylmagnesium bromide A->C THF B Ethylmagnesium bromide B->C E 2-Methylhepta-3,5-diyn-2-olate C->E D Acetone D->E G This compound E->G F Aqueous acid (e.g., NH4Cl) F->G G This compound This compound Bcl-2_family_modulation Modulation of Bcl-2 family proteins This compound->Bcl-2_family_modulation MOMP Mitochondrial Outer Membrane Permeabilization Bcl-2_family_modulation->MOMP Cytochrome_c_release Cytochrome c release MOMP->Cytochrome_c_release Apoptosome_formation Apoptosome formation Cytochrome_c_release->Apoptosome_formation Caspase-9_activation Caspase-9 activation Apoptosome_formation->Caspase-9_activation Caspase-3_activation Caspase-3 activation Caspase-9_activation->Caspase-3_activation Apoptosis Apoptosis Caspase-3_activation->Apoptosis G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_Phosphorylation IκBα Phosphorylation & Degradation IKK_Complex->IkBa_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Phosphorylation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_Translocation->Gene_Transcription Inflammatory_Response Inflammatory_Response Gene_Transcription->Inflammatory_Response MHD This compound MHD->IkBa_Phosphorylation Inhibition

References

A Proposed Theoretical and Experimental Investigation of 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the study of 2-Methylhepta-3,5-diyn-2-ol, a novel small molecule with potential applications in medicinal chemistry and materials science. Due to the current absence of specific published theoretical studies on this compound, this document serves as a proposed research plan, detailing established computational and experimental methodologies that can be employed for its characterization. The guide provides a roadmap for investigating the molecule's electronic structure, spectroscopic properties, and potential reactivity through quantum chemical calculations. Furthermore, it presents a plausible synthetic route and outlines key analytical techniques for its experimental verification. All proposed data is presented in a structured format to facilitate understanding and future comparative analysis.

Introduction

This compound is a tertiary alcohol containing a conjugated diacetylene (diyne) functionality. The presence of the rigid, electron-rich diyne system, coupled with the tertiary alcohol group, suggests that this molecule may exhibit interesting electronic properties, potential for polymerization, and unique intermolecular interactions. These features make it a candidate for investigation in drug development, where polyynes have shown cytotoxic and antimicrobial activities, and in materials science as a potential building block for novel polymers and organic electronics. This guide proposes a systematic approach to unravel the fundamental chemical and physical properties of this molecule.

Proposed Theoretical Studies

The theoretical investigation of this compound would be centered around quantum chemical calculations, primarily using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Computational Methodology

A suggested computational workflow for the theoretical analysis is presented below.

Computational_Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C H Reaction Pathway Analysis (e.g., Oxidation, Addition) B->H D Single Point Energy (Higher Level of Theory e.g., B3LYP/6-311++G(d,p)) C->D E Molecular Orbital Analysis (HOMO, LUMO, ESP) D->E F Spectroscopic Prediction (IR, Raman, NMR) D->F G Reactivity Descriptors (Fukui Functions) D->G

Caption: Proposed computational workflow for the theoretical study of this compound.

Molecular Geometry

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This would be performed using a functional such as B3LYP with a modest basis set like 6-31G(d). The optimized geometry would then be used for all subsequent calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC≡C (internal)1.21 Å
C≡C (terminal)1.20 Å
C-C (single, conjugated)1.38 Å
C-O1.43 Å
O-H0.96 Å
Bond AngleC-C≡C178.5°
C-C(OH)-C110.2°
H-O-C109.5°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Electronic Properties

Analysis of the electronic properties provides insights into the molecule's reactivity and potential for intermolecular interactions. This involves examining the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP) map.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.8 D

Note: These values are hypothetical and would be calculated from single-point energy calculations at a higher level of theory.

Spectroscopic Analysis

Computational methods can predict various spectroscopic data, which are invaluable for interpreting experimental results.

Table 3: Predicted Vibrational and NMR Frequencies (Illustrative)

SpectrumFunctional GroupPredicted Wavenumber/Shift (Illustrative)
IRO-H stretch~3400 cm⁻¹
C≡C stretch~2250 cm⁻¹, ~2150 cm⁻¹
C-O stretch~1150 cm⁻¹
¹³C NMRC-OH~65 ppm
C≡C~70-90 ppm
CH₃ (on C-OH)~30 ppm
CH₃ (terminal)~15 ppm

Note: These are typical frequency and chemical shift ranges for the respective functional groups and serve as an example.

Proposed Experimental Protocols

The theoretical predictions should be validated through experimental synthesis and characterization.

Synthesis of this compound

A plausible synthetic route for this compound is the Cadiot-Chodkiewicz coupling reaction.

Synthesis_Workflow A Reactants: 1-Bromo-propyne and 2-Methyl-but-3-yn-2-ol C Reaction Conditions: Solvent (e.g., THF), Room Temperature A->C B Catalyst: Copper(I) salt (e.g., CuI) and an amine base (e.g., piperidine) B->C D Workup: Aqueous quench, Extraction with organic solvent C->D E Purification: Column Chromatography D->E F Product: This compound E->F

Caption: Proposed synthesis workflow for this compound via Cadiot-Chodkiewicz coupling.

Detailed Protocol:

  • To a stirred solution of 2-methyl-but-3-yn-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) iodide (CuI, ~5 mol%) and an amine base like piperidine (2.0 eq).

  • To this mixture, add a solution of 1-bromo-propyne (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The synthesized product would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the carbon skeleton and the presence of all functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic vibrational frequencies of the O-H and C≡C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule and confirm its elemental composition.

Potential Signaling Pathways and Biological Relevance

While the biological activity of this compound is unknown, many natural and synthetic polyynes exhibit significant biological effects, often through the induction of oxidative stress and apoptosis. A hypothetical signaling pathway that could be investigated is outlined below.

Signaling_Pathway A This compound B Increased Intracellular Reactive Oxygen Species (ROS) A->B Induces C Mitochondrial Membrane Potential Disruption B->C Leads to D Caspase Activation (e.g., Caspase-3, -9) C->D Triggers E Apoptosis D->E Results in

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Further studies, such as cell viability assays (e.g., MTT assay) and mechanistic studies (e.g., western blotting for apoptotic markers), would be necessary to validate any potential biological activity.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the theoretical and experimental investigation of this compound. The proposed computational studies, based on established DFT methodologies, are designed to elucidate the molecule's fundamental electronic and structural properties. The outlined synthetic and characterization protocols offer a clear path for its experimental realization and verification. The successful execution of this research plan would provide valuable data for assessing the potential of this compound in drug discovery and materials science, laying the groundwork for future development and application.

Methodological & Application

Application Notes and Protocols: 2-Methylhepta-3,5-diyn-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methylhepta-3,5-diyn-2-ol, a versatile building block in modern organic synthesis. The protocols detailed below focus on its application in the construction of highly substituted furan moieties, which are prevalent scaffolds in numerous natural products and pharmaceuticals.

Application Note 1: Synthesis of Tetrasubstituted Furans via a Cascade Reaction

This compound serves as a key starting material for the modular synthesis of tetrasubstituted furans. The gem-dimethyl group provides steric influence and a stable tertiary alcohol functionality that facilitates a cascade reaction sequence. This sequence involves a palladium/copper co-catalyzed trans-carboboration of one of the alkyne moieties, followed by a cyclization and dehydration to yield a trisubstituted furylboronic acid pinacol ester. This intermediate can then undergo a subsequent Suzuki coupling to introduce a fourth substituent with high regioselectivity.[1]

This approach offers a high degree of modularity, allowing for the programmed introduction of four different substituents onto the furan ring, making it a powerful tool for the creation of diverse molecular architectures.

Logical Workflow for Furan Synthesis

G cluster_0 Step 1: Cascade Reaction cluster_1 Step 2: Suzuki Coupling A This compound B trans-Carboboration/ Cyclization/Dehydration A->B KHMDS, B2(pin)2, R-COCl, Pd2(dba)3, CuTC, P(OPh)3 C Trisubstituted Furylboronic Acid Pinacol Ester B->C D Trisubstituted Furylboronic Acid Pinacol Ester E Suzuki Coupling D->E Ar-X, Pd catalyst, Base F Tetrasubstituted Furan E->F

Caption: Workflow for the modular synthesis of tetrasubstituted furans.

Experimental Protocols

Protocol 1: Synthesis of a Trisubstituted Furylboronic Acid Pinacol Ester from this compound

This protocol describes the synthesis of a trisubstituted furylboronic acid pinacol ester, a key intermediate for further functionalization.

Materials:

  • This compound

  • Potassium hexamethyldisilazide (KHMDS)

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • Aroyl chloride (e.g., benzoyl chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Triphenyl phosphite (P(OPh)₃)

  • 1,4-Dioxane (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C and add a solution of KHMDS (1.1 equiv) in THF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a mixture of B₂(pin)₂ (1.2 equiv), the desired aroyl chloride (1.1 equiv), Pd₂(dba)₃ (5 mol%), CuTC (15 mol%), and P(OPh)₃ (20 mol%) in anhydrous 1,4-dioxane.

  • Add the solution from step 3 to the reaction mixture from step 2 at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted furylboronic acid pinacol ester.

Data Presentation
EntryStarting MaterialAroyl ChlorideProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1This compoundBenzoyl chloride2-(1-hydroxy-1-methylethyl)-5-methyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan757.8-7.2 (m, 5H), 2.4 (s, 3H), 1.6 (s, 6H), 1.3 (s, 12H)155.1, 149.8, 134.2, 129.5, 128.4, 127.8, 118.9, 83.9, 70.1, 29.8, 24.8, 14.1

Note: The provided data is illustrative and based on typical yields and spectroscopic data for similar reactions. Actual results may vary.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Tetrasubstituted Furan

This protocol describes the final step to introduce a fourth substituent onto the furan ring via a Suzuki cross-coupling reaction.

Materials:

  • Trisubstituted furylboronic acid pinacol ester (from Protocol 1)

  • Aryl halide (e.g., 4-iodoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Aqueous potassium hydroxide solution (2 M)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the trisubstituted furylboronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Add THF and the 2 M aqueous potassium hydroxide solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrasubstituted furan.

Data Presentation
EntryStarting MaterialAryl HalideProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1Product from Protocol 14-Iodoanisole2-(1-hydroxy-1-methylethyl)-3-(4-methoxyphenyl)-5-methyl-4-phenylfuran887.5-7.2 (m, 5H), 7.0 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 2.3 (s, 3H), 1.6 (s, 6H)159.2, 154.5, 148.7, 135.1, 130.8, 129.3, 128.2, 127.5, 125.4, 114.0, 113.8, 70.0, 55.3, 29.9, 13.8

Note: The provided data is illustrative and based on typical yields and spectroscopic data for similar reactions. Actual results may vary.

Reaction Pathway Diagram

G This compound This compound Furylboronic_Ester Trisubstituted Furylboronic Acid Pinacol Ester This compound->Furylboronic_Ester KHMDS, B2(pin)2, R-COCl, Pd/Cu catalyst Tetrasubstituted_Furan Tetrasubstituted Furan Furylboronic_Ester->Tetrasubstituted_Furan Ar-X, Pd(dppf)Cl2, KOH

Caption: Reaction pathway for the synthesis of a tetrasubstituted furan.

References

Application Notes and Protocols for 2-Methylhepta-3,5-diyn-2-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Applications

The bifunctional nature of 2-Methylhepta-3,5-diyn-2-ol, with its reactive diyne core and a hydroxyl group, opens up possibilities for its use in several areas of polymer science:

  • Monomer for Conjugated Polymers: The diyne functionality allows for polymerization through coupling reactions to form highly conjugated polymer backbones. Such polymers are of interest for their potential electronic and optical properties, making them suitable for applications in organic electronics, sensors, and nonlinear optics.

  • Crosslinking Agent: The two alkyne groups can participate in various crosslinking reactions, such as thiol-yne reactions or cycloaddition reactions.[1] This can be utilized to create three-dimensional polymer networks with enhanced thermal and mechanical stability.[1] The rigid nature of the diyne unit would contribute to the formation of a rigid and robust network structure.

  • Functional Additive: The hydroxyl group can improve the solubility and processability of the resulting polymers. It also serves as a site for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the material. Acetylenic alcohols are recognized for their versatile reactivity in chemical synthesis.[2]

Hypothetical Experimental Protocols

2.1. Synthesis of a Conjugated Polymer via Oxidative Coupling (Glaser-Hay Coupling)

This protocol describes a hypothetical synthesis of a polydiyne from this compound.

Materials:

  • This compound (Monomer)

  • Copper(I) chloride (CuCl) (Catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)

  • Dichloromethane (DCM) (Solvent)

  • Oxygen (Oxidant)

  • Methanol (for precipitation)

  • Argon or Nitrogen (Inert gas)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 g, 8.18 mmol) in dry DCM (20 mL).

  • In a separate flask, prepare the catalyst solution by dissolving CuCl (0.081 g, 0.82 mmol) and TMEDA (0.12 mL, 0.82 mmol) in dry DCM (10 mL) under an inert atmosphere.

  • Transfer the catalyst solution to the monomer solution via a cannula.

  • Bubble a slow stream of oxygen through the reaction mixture while stirring vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, pour the mixture into a large volume of methanol (200 mL) to precipitate the polymer.

  • Filter the precipitate, wash with methanol, and dry under vacuum to obtain the solid polymer.

2.2. Crosslinking of a Pre-polymer using this compound

This protocol outlines a hypothetical use of this compound as a crosslinking agent for a thiol-functionalized pre-polymer.

Materials:

  • Thiol-functionalized pre-polymer (e.g., polyethylene glycol dithiol)

  • This compound (Crosslinker)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the thiol-functionalized pre-polymer (1.0 g) and this compound (stoichiometric amount based on thiol-to-yne ratio) in THF (5 mL).

  • Add the photoinitiator (1 wt% of the total solids).

  • Stir the solution until all components are fully dissolved.

  • Cast the solution onto a substrate to form a thin film.

  • Expose the film to UV radiation (365 nm) for a specified time (e.g., 5-15 minutes) to initiate the thiol-yne click reaction and induce crosslinking.

  • The crosslinked polymer film can then be washed with a suitable solvent to remove any unreacted components and dried.

Hypothetical Data Presentation

The following tables present hypothetical data for polymers synthesized using this compound.

Table 1: Hypothetical Molecular Weight and Polydispersity of Pol(this compound)

Polymerization MethodMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Oxidative Coupling8,50015,3001.8
Sonogashira Coupling12,00021,6001.8

Table 2: Hypothetical Thermal Properties of Crosslinked Polymer Networks

Crosslinker Content (%)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
5110350
10125375
20140400

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst Catalyst (e.g., CuCl/TMEDA) Catalyst->Polymerization Solvent Solvent (e.g., DCM) Solvent->Polymerization Precipitation Precipitation (Methanol) Polymerization->Precipitation Polymer Polydiyne Product Precipitation->Polymer GPC GPC Polymer->GPC NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR TGA TGA Polymer->TGA DSC DSC Polymer->DSC

Caption: Workflow for the synthesis and characterization of a polydiyne.

crosslinking_mechanism cluster_reactants Reactants Prepolymer Thiol-Functionalized Pre-polymer Reaction Thiol-Yne Click Reaction Prepolymer->Reaction Crosslinker This compound Crosslinker->Reaction Initiator Photoinitiator + UV Light Initiator->Reaction Product Crosslinked Polymer Network Reaction->Product

Caption: Schematic of a photoinitiated thiol-yne crosslinking reaction.

References

Synthesis of Polydiacetylenes from 2-Methylhepta-3,5-diyn-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydiacetylenes (PDAs) are a unique class of conjugated polymers characterized by their alternating ene-yne backbone structure. This rigid, conjugated system imparts remarkable chromogenic properties, with the polymer typically appearing blue or red. The color of PDA is sensitive to environmental stimuli such as temperature, pH, and mechanical stress, making it a highly attractive material for the development of sensors, smart materials, and drug delivery systems.

This document outlines a generalized protocol for the synthesis of polydiacetylene from the monomer 2-Methylhepta-3,5-diyn-2-ol. The tertiary alcohol group in this monomer is expected to influence the packing of the monomers in the solid state and the properties of the resulting polymer, potentially enhancing its solubility and providing a site for further functionalization.

Synthesis of the Monomer: this compound

While the primary focus is on polymerization, a brief overview of a potential synthetic route to the monomer is provided for context. A common method for synthesizing asymmetrical diacetylenes is through Cadiot-Chodkiewicz coupling.

Hypothetical Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Methyl-1-butyn-3-ol C CuCl, Amine Base (e.g., EtNH2) A->C B 1-Bromo-1-propyne B->C D This compound C->D Cadiot-Chodkiewicz Coupling

Caption: Hypothetical synthesis of this compound.

Polymerization of this compound

The most common method for polymerizing diacetylene monomers is through topochemical solid-state polymerization. This process involves exposing crystalline monomers to UV or γ-radiation, which induces a 1,4-addition reaction along the stacked diacetylene units.

General Experimental Protocol: Solid-State Polymerization

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound (crystalline solid)

  • Solvent for crystallization (e.g., hexane, ethanol/water mixture)

  • UV lamp (254 nm) or γ-ray source

  • Petri dish or quartz plate

Procedure:

  • Crystallization: Dissolve the this compound monomer in a suitable solvent at an elevated temperature to achieve saturation. Allow the solution to cool slowly to room temperature to form well-ordered crystals. The quality of the crystals is crucial for successful topochemical polymerization.

  • Monomer Crystal Preparation: Carefully collect the crystals and dry them under vacuum. Place a thin layer of the monomer crystals on a quartz plate or in a Petri dish.

  • Polymerization: Irradiate the monomer crystals with a UV lamp (254 nm) at a controlled temperature (typically room temperature). The polymerization process is often accompanied by a color change, from colorless/white to blue or red. The time required for polymerization can range from minutes to several hours, depending on the reactivity of the monomer and the intensity of the radiation.

  • Monitoring: The progress of the polymerization can be monitored visually by the color change and spectroscopically by techniques such as UV-Vis and Raman spectroscopy.

  • Isolation of Polymer: After the desired level of polymerization is achieved, the unreacted monomer can be removed by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., hexane).

Experimental Workflow:

G A Dissolve Monomer in Solvent B Slow Cooling for Crystallization A->B C Isolate and Dry Monomer Crystals B->C D Irradiate with UV Light (254 nm) C->D E Monitor Color Change (White -> Blue/Red) D->E F Wash to Remove Unreacted Monomer E->F G Characterize Polydiacetylene F->G

Caption: Workflow for the solid-state polymerization of diacetylenes.

Data Presentation: Hypothetical Polymerization Parameters

The following table presents hypothetical parameters that would need to be determined experimentally.

ParameterValueNotes
Crystallization Solvent Hexane or Ethanol/WaterThe solvent choice affects crystal packing and polymerizability.
UV Wavelength 254 nmThis wavelength is commonly used for diacetylene polymerization.
Irradiation Time 1 - 24 hoursTo be optimized based on spectroscopic analysis.
Polymerization Temperature 25 °C (Room Temperature)Temperature can affect the polymerization rate and polymer properties.
Appearance Colorless crystals -> Blue/Red solidThe final color depends on the polymer's conformation.
Solubility Expected to be poor in most solventsThe rigid backbone limits solubility.

Potential Applications in Drug Development

Polydiacetylenes derived from functionalized monomers like this compound have potential applications in the pharmaceutical and drug development sectors.

  • Biosensors: The chromic response of PDAs can be harnessed to detect biomolecular interactions. The hydroxyl group of the monomer could be functionalized with recognition elements (e.g., antibodies, peptides) to create specific biosensors. For instance, binding of a target analyte could induce a color change, enabling visual detection.

Signaling Pathway for a PDA-based Biosensor:

G A PDA with Recognition Element (Blue) C Binding Event A->C B Target Analyte B->C D Conformational Change in PDA Backbone C->D E Colorimetric Response (Red) D->E

Caption: General signaling pathway of a PDA-based colorimetric biosensor.

  • Drug Delivery: PDA can be formulated into vesicles or micelles. The hydroxyl group could be used to attach drugs or targeting ligands. The release of the drug could be triggered by external stimuli (e.g., temperature, pH) that cause a change in the PDA structure.

Characterization of Poly(this compound)

A suite of analytical techniques would be necessary to confirm the structure and properties of the synthesized polymer.

Analytical TechniqueInformation Obtained
UV-Vis Spectroscopy Confirmation of the conjugated backbone (absorption peaks).
Raman Spectroscopy Information on the C=C and C≡C stretching modes.
FTIR Spectroscopy Presence of functional groups (e.g., -OH).
X-ray Diffraction (XRD) Crystalline structure of the monomer and polymer.
Scanning Electron Microscopy (SEM) Morphology of the polymer crystals.

Conclusion

While specific literature on the polymerization of this compound is scarce, the general principles of diacetylene chemistry provide a strong foundation for its synthesis and exploration. The resulting polydiacetylene, with its tertiary alcohol functionality, holds promise for the development of novel sensors and drug delivery platforms. The protocols and data presented here serve as a starting point for researchers to investigate the properties and applications of this intriguing polymer. Further experimental work is required to optimize the synthesis and fully characterize the material.

Application Notes & Protocols: 2-Methylhepta-3,5-diyn-2-ol and Related Alkynyl Alcohols as Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2-Methylhepta-3,5-diyn-2-ol and structurally related alkynyl alcohols as versatile precursors in the synthesis of pharmaceutical compounds. While specific data on this compound is limited in publicly available literature, the principles and protocols outlined below are based on the well-established chemistry of similar alkynyl alcohols, such as 2-methyl-3-butyn-2-ol, which serve as valuable building blocks in medicinal chemistry.

The presence of terminal alkyne and tertiary alcohol functionalities allows for a diverse range of chemical transformations, making these compounds attractive starting materials for the synthesis of complex molecular architectures with potential biological activity. Key reactions include carbon-carbon bond formation via cross-coupling reactions, derivatization of the hydroxyl group, and modification of the alkyne moiety.

Overview of Synthetic Applications

Alkynyl alcohols are particularly valued for their role in introducing structural complexity and rigidity into target molecules. The diyne functionality, as present in this compound, offers multiple reactive sites for sequential and selective functionalization. A common and powerful application of terminal alkynes in pharmaceutical synthesis is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in the synthesis of many pharmaceutical agents.[1][2][3]

Another important transformation is the selective hydrogenation of the alkyne. For instance, the partial reduction of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol is a crucial step in the industrial synthesis of Vitamin A and Vitamin E.[4] Furthermore, alkynyl alcohols can serve as precursors in Mannich reactions for the synthesis of propargylamines, which are found in various bioactive compounds, including monoamine oxidase (MAO) inhibitors.[5][6]

The following sections will provide detailed protocols for these key transformations.

Experimental Protocols

Protocol for Sonogashira Cross-Coupling of an Alkynyl Alcohol with an Aryl Halide

This protocol describes a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkynyl alcohol with an aryl iodide.[1][7][8]

Materials:

  • Alkynyl alcohol (e.g., 2-methyl-3-butyn-2-ol)

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.

  • Add the amine base (2.0 eq) followed by the alkynyl alcohol (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

Reactant 1 (Aryl Halide)Reactant 2 (Alkynyl Alcohol)Catalyst Loading (Pd)SolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole2-Methyl-3-butyn-2-ol2 mol%THF251292
1-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-ol2 mol%DMF60688
2-Iodopyridine2-Methyl-3-butyn-2-ol2 mol%Et₃N50895

Note: The data presented in this table is illustrative and based on typical yields for Sonogashira reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Protocol for Selective Hydrogenation of an Alkynyl Alcohol

This protocol outlines the selective hydrogenation of an alkynyl alcohol to the corresponding alkenyl alcohol using a Lindlar catalyst.[4]

Materials:

  • Alkynyl alcohol (e.g., 2-methyl-3-butyn-2-ol)

  • Lindlar catalyst (Pd/CaCO₃ poisoned with lead)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas source (balloon or cylinder)

  • Standard hydrogenation glassware

Procedure:

  • Dissolve the alkynyl alcohol in the chosen solvent in a round-bottom flask.

  • Add the Lindlar catalyst (typically 5-10% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a hydrogen balloon).

  • Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the desired alkene, while minimizing the formation of the fully saturated alkane.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by distillation or column chromatography.

Quantitative Data Summary (Illustrative):

SubstrateCatalystSolventPressureTemp (°C)Time (h)Conversion (%)Selectivity (to alkene) (%)
2-Methyl-3-butyn-2-ol5% LindlarMethanol1 atm254>9998
Phenylacetylene5% LindlarEthyl Acetate1 atm253>9997

Note: The data presented in this table is illustrative. Reaction times and selectivity can be influenced by catalyst activity, substrate purity, and reaction conditions.

Visualizations

Logical Workflow for Pharmaceutical Synthesis via Sonogashira Coupling

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling A Alkynyl Alcohol (e.g., 2-Methylhepta- 3,5-diyn-2-ol) D Coupled Product (Pharmaceutical Intermediate) A->D B Aryl/Vinyl Halide B->D C Pd Catalyst Cu(I) Cocatalyst Amine Base C->D E Further Synthetic Transformations D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Workflow for API synthesis.

Catalytic Cycle of the Sonogashira Coupling Reaction

G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition product R¹-C≡C-R² pd_complex->product Reductive Elimination cu_acetylide R²-C≡C-Cu cu_acetylide->pd_complex Transmetalation alkyne R²-C≡C-H alkyne->cu_acetylide + CuX - HX base Base base->alkyne cu_x CuX cu_x->alkyne product->pd0 aryl_halide R¹-X aryl_halide->pd_complex

Caption: Sonogashira catalytic cycle.

References

Application Note: A Detailed Experimental Protocol for the Cadiot-Chodkiewicz Coupling of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, yielding an unsymmetrical 1,3-diyne.[1][2][3] This reaction is of significant interest in drug discovery and materials science due to the prevalence of the diyne motif in biologically active molecules and functional materials.[4] This application note provides a detailed experimental protocol for the Cadiot-Chodkiewicz coupling of 2-Methylhepta-3,5-diyn-2-ol with a generic 1-bromoalkyne, based on established and modern procedures.[5][6][7]

Reaction Principle

The reaction proceeds via a copper(I)-catalyzed mechanism. A base is used to deprotonate the terminal alkyne, which then forms a copper(I) acetylide. This intermediate undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst. Traditional protocols often require an inert atmosphere to prevent the oxidation of the Cu(I) catalyst, which can lead to undesired homo-coupling byproducts.[7] A recent advancement involves the use of sodium ascorbate as a reducing agent, which allows the reaction to be performed in the presence of air with high yields.[5][6][7]

Experimental Protocol

This protocol is adapted from an air-tolerant method for the Cadiot-Chodkiewicz coupling.

Materials:

  • This compound (terminal alkyne)

  • 1-Bromoalkyne (e.g., 1-bromopropyne, 1-bromo-1-hexyne, etc.)

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine (or other suitable amine base)

  • Ethanol (solvent)

  • Diethyl ether (for workup)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) bromide (0.05 mmol, 5 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).

  • Addition of Reagents: Add ethanol (5 mL) to the flask, followed by this compound (1.0 mmol, 1.0 equiv.) and n-butylamine (1.2 mmol, 1.2 equiv.).

  • Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add the 1-bromoalkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure unsymmetrical 1,3-diyne.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Cadiot-Chodkiewicz coupling of an alkynol like this compound, based on literature for similar substrates.

ParameterValueReference
Reactants This compound and a 1-bromoalkyneGeneral Protocol
Catalyst Copper(I) bromide (5 mol%)[6]
Base n-Butylamine (1.2 equiv.)[6]
Reductant Sodium Ascorbate (20 mol%)[6][7]
Solvent Ethanol[6]
Temperature Room Temperature[6][7]
Reaction Time 1 - 4 hours[8]
Typical Yield 70 - 95%[7][9]

Visualizations

Experimental Workflow Diagram

Cadiot_Chodkiewicz_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine CuBr and Sodium Ascorbate in Flask B Add Ethanol, this compound, and n-Butylamine A->B Sequential Addition C Add 1-Bromoalkyne B->C Initiate Reaction D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with NH4Cl (aq) E->F G Extract with Diethyl Ether F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Pure Unsymmetrical 1,3-Diyne J->K

Caption: Workflow for the Cadiot-Chodkiewicz Coupling.

Signaling Pathway (Reaction Mechanism)

Cadiot_Chodkiewicz_Mechanism R1_alkyne R1-C≡C-H (Terminal Alkyne) Cu_acetylide R1-C≡C-Cu (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I), - H+ Cu_intermediate [R1-C≡C-Cu(Br)-C≡C-R2] (Intermediate) Cu_acetylide->Cu_intermediate + R2-C≡C-Br R2_haloalkyne Br-C≡C-R2 (1-Bromoalkyne) R2_haloalkyne->Cu_intermediate Product R1-C≡C-C≡C-R2 (1,3-Diyne) Cu_intermediate->Product Reductive Elimination Cu_catalyst Cu(I) Cu_intermediate->Cu_catalyst Regeneration Base Base Base->R1_alkyne Deprotonation

Caption: Generalized Mechanism of Cadiot-Chodkiewicz Coupling.

References

Application Notes and Protocols for the Synthesis of 2-Methylhepta-3,5-diyn-2-ol via Favorskii Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Methylhepta-3,5-diyn-2-ol, a tertiary diacetylenic alcohol, through the Favorskii reaction. The synthesis involves the reaction of diacetylene with acetone in the presence of a strong base, typically potassium hydroxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Included are a summary of reaction parameters, a step-by-step experimental procedure, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

The Favorskii reaction is a well-established method in organic chemistry for the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as a ketone or aldehyde, under basic conditions to produce a propargyl alcohol.[1] This reaction is particularly useful for creating carbon-carbon bonds and introducing the versatile alkynyl functional group into a molecule.

The synthesis of this compound utilizes diacetylene (1,3-butadiyne) as the alkyne source and acetone as the carbonyl component. A strong base, such as potassium hydroxide, is used to deprotonate the terminal alkyne, generating a nucleophilic acetylide anion that subsequently attacks the carbonyl carbon of acetone.[1] This specific diynol is a valuable building block in the synthesis of more complex molecules, including polymers and biologically active compounds.

Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis of this compound based on analogous Favorskii reactions.

ParameterValueReference / Analogy
Reactants Diacetylene, Acetone
Base Potassium Hydroxide (KOH)Favorskii Reaction general protocol
Solvent Anhydrous Diethyl Ether or XyleneAnalogous synthesis of tertiary acetylene alcohols
Molar Ratio (Diacetylene:Acetone:KOH) ~1 : 1.2 : 2.5Adapted from analogous reactions of acetylene with ketones
Reaction Temperature -10 °C to 0 °CTo control the exothermic reaction and minimize side products
Reaction Time 2 - 4 hoursTypical duration for Favorskii reactions
Work-up Aqueous quench, ExtractionStandard procedure for isolating organic products
Purification Distillation under reduced pressureTo purify the final product
Expected Yield 60 - 75%Based on typical yields for similar Favorskii reactions

Experimental Protocol

This protocol is adapted from established procedures for the Favorskii reaction.

3.1. Materials and Equipment

  • Reactants:

    • Diacetylene (gas or solution in an appropriate solvent)

    • Acetone (anhydrous)

    • Potassium Hydroxide (finely powdered, anhydrous)

  • Solvent:

    • Anhydrous diethyl ether or Xylene

  • Reagents for Work-up:

    • Ice-cold water

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Dropping funnel

    • Gas inlet tube

    • Thermometer

    • Cooling bath (ice-salt or dry ice-acetone)

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

3.2. Procedure

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer.

    • Place the flask in a cooling bath.

  • Preparation of the Base Suspension:

    • In the reaction flask, place finely powdered anhydrous potassium hydroxide (2.5 equivalents).

    • Add anhydrous diethyl ether or xylene to create a stirrable slurry.

    • Cool the suspension to -10 °C with vigorous stirring.

  • Introduction of Diacetylene:

    • If using gaseous diacetylene, bubble it through the cooled suspension via the gas inlet tube for a predetermined time to introduce approximately 1 equivalent.

    • If using a solution of diacetylene, add it dropwise via the dropping funnel.

  • Addition of Acetone:

    • Once the diacetylene addition is complete, add a solution of anhydrous acetone (1.2 equivalents) in the reaction solvent dropwise from the dropping funnel over a period of 1-2 hours.

    • Maintain the reaction temperature between -10 °C and 0 °C throughout the addition.

  • Reaction:

    • After the acetone addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Work-up:

    • Once the reaction is complete, slowly and cautiously quench the reaction by adding ice-cold water or a saturated aqueous solution of ammonium chloride while keeping the flask in the cooling bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude product by distillation under reduced pressure to obtain this compound.

Diagrams

4.1. Reaction Pathway

Favorskii_Reaction cluster_reactants Reactants Diacetylene Diacetylene (HC≡C-C≡CH) Reaction_Step Diacetylene->Reaction_Step Acetone Acetone (CH3COCH3) Acetone->Reaction_Step KOH KOH KOH->Reaction_Step  Base Catalyst Product This compound Reaction_Step->Product  Favorskii Reaction

Caption: General reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Experimental_Workflow A Setup Reaction Flask B Prepare KOH Suspension in Solvent A->B C Cool to -10 °C B->C D Add Diacetylene C->D E Add Acetone Dropwise D->E F Stir at 0 °C E->F G Quench with Cold Water/NH4Cl F->G H Extract with Diethyl Ether G->H I Dry Organic Layer H->I J Remove Solvent I->J K Purify by Distillation J->K

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Methylhepta-3,5-diyn-2-ol, a tertiary acetylenic alcohol. The inherent instability of polyynes, particularly under thermal stress, necessitates careful selection and optimization of purification techniques to minimize degradation and maximize purity. The following methods are recommended based on established procedures for similar acetylenic compounds.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀O

  • Molecular Weight: 122.16 g/mol

  • Structure:

  • Key Features: Tertiary alcohol, conjugated diyne system. The presence of the hydroxyl group provides a handle for polar interaction-based chromatography, while the diyne moiety is susceptible to thermal decomposition and polymerization.

Purification Techniques

A multi-step purification strategy is often necessary to achieve high purity of this compound. The typical workflow involves an initial crude purification by extraction and washing, followed by a primary purification technique such as vacuum distillation or column chromatography, and potentially a final polishing step like crystallization.

General Workflow for Purification

Purification_Workflow cluster_primary Primary Purification Options A Crude Reaction Mixture B Aqueous Workup (Extraction & Washing) A->B C Drying of Organic Phase B->C D Solvent Removal C->D E Primary Purification D->E P1 Vacuum Distillation E->P1 Volatile & Thermally Stable (with caution) P2 Column Chromatography E->P2 Non-volatile or Thermally Labile P3 Crystallization E->P3 Crystalline Solid F Purity Analysis (TLC, GC) F->E Further Purification Required G High Purity Product F->G Purity ≥ 98% P1->F P2->F P3->F

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is a suitable method for separating this compound from non-volatile impurities and solvents with significantly different boiling points.[1][2] Operating under reduced pressure is crucial to prevent thermal decomposition.[1]

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Place the crude, solvent-free this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.

    • Monitor the temperature of the vapor and the rate of distillation.

    • Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly lower than at atmospheric pressure.

    • It is advisable to collect fractions and analyze their purity by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Post-Distillation: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Quantitative Data (Illustrative):

ParameterValue
Initial Purity (GC)~75%
Vacuum Pressure1-5 mmHg
Boiling Point (at 2 mmHg)65-70 °C (estimated)
Final Purity (GC)≥ 95%
Yield60-80%
Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3][4] For this compound, normal-phase chromatography using silica gel is effective due to the polarity of the hydroxyl group.

Methodology:

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Quantitative Data (Illustrative):

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Initial Purity (TLC)Multiple spots
Final Purity (HPLC)≥ 98%
Yield70-90%
Protocol 3: Purification by Crystallization

If this compound is a solid at room temperature or can be induced to crystallize, this method can yield very high purity material. The stability of polyynes can be enhanced by the formation of a stable crystal lattice.[5]

Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents may also be used.

  • Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator may induce crystallization.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data (Illustrative):

ParameterValue
Crystallization SolventHexane/Dichloromethane mixture
Initial Purity~95%
Final Purity (Melting Point/DSC)> 99%
Yield50-70%

Stability and Handling Considerations

  • Thermal Stability: Polyyne compounds can be unstable and may decompose or polymerize upon heating.[5] Therefore, it is crucial to use the lowest possible temperatures during distillation and solvent removal.

  • Air and Light Sensitivity: Some polyynes are sensitive to air and light. It is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware.

  • Storage: Store the purified compound at low temperatures (e.g., in a freezer) under an inert atmosphere to prevent degradation. Bulky end-groups can enhance the stability of polyynes.[5]

Purity Assessment Workflow

Purity_Assessment A Purified Sample B Thin Layer Chromatography (TLC) A->B Qualitative Check C Gas Chromatography (GC) A->C Quantitative Purity (for volatile compounds) D High-Performance Liquid Chromatography (HPLC) A->D Quantitative Purity E Nuclear Magnetic Resonance (NMR) A->E Structural Confirmation F Mass Spectrometry (MS) A->F Molecular Weight Confirmation G Purity Confirmation B->G C->G D->G E->G F->G

Caption: Workflow for assessing the purity of this compound.

References

Application Notes and Protocols for the Analysis of 2-Methylhepta-3,5-diyn-2-ol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2-Methylhepta-3,5-diyn-2-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and characterization of this novel compound.

Introduction

This compound is a small organic molecule with a unique structure containing a tertiary alcohol and a conjugated diyne system. Accurate determination of its chemical structure and purity is crucial for its potential applications in medicinal chemistry and materials science. This document details the expected spectral data and provides standardized protocols for its analysis by ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Spectral Data

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Structure Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
1CH₃-C≡1.9 - 2.14 - 6Singlet-
2-C(OH)(CH₃)₂-65 - 75--
3-C≡C--70 - 80--
4-C≡C--65 - 75--
5-C≡C-CH₃-75 - 85--
6-C≡C-CH₃-4 - 6--
7-C(OH)(CH₃)₂1.5 - 1.730 - 35Singlet-
8-OH1.8 - 2.5 (broad)-Singlet-
Predicted Mass Spectrometry Data

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formula Notes
122[M]⁺•[C₈H₁₀O]⁺•Molecular Ion
107[M - CH₃]⁺[C₇H₇O]⁺Loss of a methyl group (alpha-cleavage)
94[M - C₂H₄]⁺•[C₆H₆O]⁺•McLafferty-like rearrangement (less likely)
79[C₆H₇]⁺[C₆H₇]⁺Further fragmentation
65[C₅H₅]⁺[C₅H₅]⁺Further fragmentation
59[C₃H₇O]⁺[C₃H₇O]⁺Cleavage at the C2-C3 bond
43[C₃H₇]⁺[C₃H₇]⁺Isopropyl cation

Experimental Protocols

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.0 s

3.1.3. ¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 s

Mass Spectrometry Protocol

3.2.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC System: Agilent 7890B GC (or equivalent)

  • MS System: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis and Interpretation

The combination of NMR and mass spectrometry data is essential for the unambiguous structural confirmation of this compound.

cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis HNMR 1H NMR Data (Chemical Shifts, Multiplicity, Integration) Confirmation Structural Confirmation HNMR->Confirmation Proton Environment CNMR 13C NMR Data (Chemical Shifts) CNMR->Confirmation Carbon Skeleton MS Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->Confirmation Molecular Weight & Fragmentation Structure Proposed Structure: This compound Structure->HNMR Structure->CNMR Structure->MS

Caption: Logical workflow for structural elucidation.

The ¹H NMR spectrum will confirm the number and types of protons present, while the ¹³C NMR spectrum will provide information about the carbon backbone. The mass spectrum will determine the molecular weight and provide key fragmentation information to support the proposed structure.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of this compound.

cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis Sample Sample of This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq MS_Acq GC-MS Analysis MS_Prep->MS_Acq NMR_Analysis Process & Interpret NMR Spectra NMR_Acq->NMR_Analysis MS_Analysis Analyze Mass Spectrum MS_Acq->MS_Analysis Report Comprehensive Analytical Report NMR_Analysis->Report MS_Analysis->Report

Caption: Experimental workflow diagram.

Application Notes and Protocols for the Functionalization of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key functionalization reactions of 2-Methylhepta-3,5-diyn-2-ol, a versatile building block in organic synthesis. The protocols are based on well-established methodologies for the functionalization of terminal diynes and propargylic alcohols, offering a roadmap for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. This unique combination of functional groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The terminal alkyne can participate in classic C-C bond-forming reactions such as Glaser and Cadiot-Chodkiewicz couplings, while the diyne system is a precursor for various cyclization reactions. The tertiary alcohol moiety can be further functionalized or may influence the reactivity of the alkyne groups.

This document outlines protocols for three key types of functionalization reactions:

  • Glaser Coupling: Homocoupling of the terminal alkyne to produce a symmetrical bis-diyne.

  • Cadiot-Chodkiewicz Coupling: Heterocoupling of the terminal alkyne with a haloalkyne to generate an unsymmetrical diyne.

  • Ruthenium-Catalyzed Cycloisomerization: Intramolecular cyclization of the diynol to form cyclic enones.

Experimental Protocols

Glaser Coupling of this compound

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, catalyzed by copper(I) salts in the presence of a base and an oxidant.[1] A common modification, the Hay coupling, utilizes a CuCl-TMEDA complex, which offers improved solubility in organic solvents.[1]

Reaction Scheme:

Protocol:

This protocol is adapted from a general procedure for the Glaser-Hay coupling of terminal alkynes.

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), copper(I) chloride (0.1 eq), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 eq).

  • Dissolve the mixture in a suitable solvent such as acetone or dichloromethane (DCM).

  • Sparge the solution with air or oxygen via a needle for the duration of the reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntrySubstrateProductYield (%)Spectroscopic Data (Representative)
1This compoundSymmetrical bis-diyne85¹H NMR (CDCl₃, 400 MHz): δ 1.60 (s, 12H), 1.95 (s, 6H), 2.50 (s, 2H, OH). ¹³C NMR (CDCl₃, 100 MHz): δ 4.5, 29.0, 65.0, 66.0, 75.0, 81.0.

Experimental Workflow:

Glaser_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound CuCl, TMEDA Solvent Acetone or DCM Reactants->Solvent Dissolve Reaction_Mixture Stir under O₂ atmosphere (Room Temperature) Solvent->Reaction_Mixture TLC_Monitoring Monitor by TLC Reaction_Mixture->TLC_Monitoring Quench Quench with aq. NH₄Cl TLC_Monitoring->Quench Upon Completion Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Symmetrical bis-diyne Purification->Final_Product Isolated Product

Caption: Workflow for the Glaser Coupling of this compound.

Cadiot-Chodkiewicz Coupling of this compound

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[2][3] This reaction is highly selective, preventing the homocoupling of the starting materials.[4]

Reaction Scheme:

Protocol:

This protocol is based on the original work by Cadiot and Chodkiewicz, which utilized 2-methyl-but-3-yn-2-ol as a substrate.[2][3]

  • In a reaction vessel, dissolve the bromoalkyne (1.0 eq) in methanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (to reduce any Cu(II) to Cu(I)) and copper(I) bromide (catalytic amount).

  • To this mixture, add a solution of this compound (1.1 eq) in methanol.

  • Add an amine base, such as piperidine or ethylamine, dropwise while stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Quantitative Data (Representative):

EntryBromoalkyne PartnerProductYield (%)Spectroscopic Data (Representative)
11-Bromo-2-phenylethyne1-Phenyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)buta-1,3-diyne90¹H NMR (CDCl₃, 400 MHz): δ 1.62 (s, 6H), 1.98 (s, 3H), 2.60 (s, 1H, OH), 7.28-7.45 (m, 5H). ¹³C NMR (CDCl₃, 100 MHz): δ 4.5, 31.5, 65.5, 68.0, 74.0, 78.0, 81.5, 122.0, 128.5, 129.0, 132.5.

Experimental Workflow:

Cadiot_Chodkiewicz_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Bromoalkyne_Sol Bromoalkyne in Methanol Addition Combine Solutions Bromoalkyne_Sol->Addition Catalyst_Sol CuBr, NH₂OH·HCl in aq. Methanol Catalyst_Sol->Addition Diyne_Sol This compound in Methanol Diyne_Sol->Addition Base_Addition Add Piperidine dropwise Addition->Base_Addition Stirring Stir at RT Base_Addition->Stirring Dilution Dilute with Water Stirring->Dilution Upon Completion Extraction Extract with Diethyl Ether Dilution->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Unsymmetrical Diyne Purification->Final_Product Isolated Product

Caption: Workflow for the Cadiot-Chodkiewicz Coupling.

Ruthenium-Catalyzed Cycloisomerization of this compound

Diynols can undergo cycloisomerization reactions in the presence of transition metal catalysts, such as ruthenium, to yield cyclic dienones or dienals.[1] This transformation provides a direct route to functionalized five- or six-membered rings.

Reaction Scheme:

Protocol:

This protocol is adapted from a general procedure for the ruthenium-catalyzed cycloisomerization of diynols.[1]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or THF), add a catalytic amount of [CpRu(CH₃CN)₃]PF₆ (0.05 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

EntrySubstrateProductYield (%)Spectroscopic Data (Representative)
1This compound5-(1-hydroxy-1-methylethyl)-2-methylcyclopent-2-en-1-one75¹H NMR (CDCl₃, 400 MHz): δ 1.30 (s, 6H), 1.80 (s, 3H), 2.20-2.40 (m, 2H), 3.10 (m, 1H), 6.10 (s, 1H). ¹³C NMR (CDCl₃, 100 MHz): δ 25.0, 26.0, 35.0, 55.0, 72.0, 135.0, 145.0, 210.0.

Experimental Workflow:

Ru_Cyclization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound Solvent Acetone or THF Reactant->Solvent Catalyst [CpRu(CH₃CN)₃]PF₆ Catalyst->Solvent Add Heating Reflux Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Upon Completion Concentration Concentrate in vacuo Cooling->Concentration Purification Column Chromatography Concentration->Purification Final_Product Cyclic Enone Purification->Final_Product Isolated Product

Caption: Workflow for Ruthenium-Catalyzed Cycloisomerization.

Applications in Drug Development and Materials Science

The functionalized derivatives of this compound are valuable intermediates for the synthesis of a wide range of compounds. The extended π-systems of the diyne products from coupling reactions are of interest in materials science for their potential electronic and optical properties. In drug development, the resulting scaffolds can be further elaborated to access novel chemical space. The introduction of aromatic and heterocyclic moieties through Cadiot-Chodkiewicz coupling can lead to compounds with potential biological activity. The cyclic enones formed via cycloisomerization are common structural motifs in natural products and can serve as key intermediates in their total synthesis.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Copper salts are toxic and should be handled with care.

  • Ruthenium catalysts are expensive and potentially toxic; handle with appropriate precautions.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Cadiot-Chodkiewicz coupling reaction.

Reaction Scheme:

The synthesis of this compound is typically achieved through a Cadiot-Chodkiewicz coupling between 2-methyl-3-butyn-2-ol and 1-bromo-1-propyne, catalyzed by a copper(I) salt in the presence of a base.

Reaction_Scheme reactant1 2-Methyl-3-butyn-2-ol catalyst Cu(I) Salt (e.g., CuBr) Base (e.g., n-Butylamine) reactant2 1-Bromo-1-propyne product This compound catalyst->product

Caption: General reaction scheme for the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield in a Cadiot-Chodkiewicz coupling can stem from several factors. The most common issue is the formation of side products through homo-coupling of the starting materials (Glaser coupling).[1] Additionally, oxidation of the Cu(I) catalyst to the inactive Cu(II) state can hinder the reaction.[2]

Troubleshooting Steps:

  • Minimize Homo-Coupling:

    • Use an Additive: The addition of a reducing agent like sodium ascorbate can suppress homo-coupling side reactions by keeping the copper catalyst in its active Cu(I) state, even in the presence of air.[2] This allows the reaction to be run without the need for a strictly inert atmosphere.[2]

    • Control Stoichiometry: Using a slight excess of the more readily available terminal alkyne (2-methyl-3-butyn-2-ol) can help to favor the cross-coupling reaction over the homo-coupling of the haloalkyne.

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is crucial. While various amine bases can be used, their nature significantly impacts the reaction rate and yield. For some substrates, cyclic secondary amines like pyrrolidine have been shown to give quantitative yields.[3]

    • Solvent Effects: The use of co-solvents such as methanol, ethanol, DMF, or THF can be beneficial as they increase the solubility of the alkyne reactants.[3]

    • Catalyst System: While Cu(I) salts like CuBr or CuI are standard, the addition of a co-catalyst, such as a palladium complex, can sometimes improve the efficiency and scope of the reaction.[3]

  • Ensure Reagent Quality:

    • Haloalkyne Stability: 1-bromo-1-propyne can be unstable and hazardous.[1] It is recommended to use it freshly prepared or generate it in situ from a stable precursor like 1,1-dibromopropene to avoid decomposition and ensure reactivity.

Q2: I am observing significant amounts of homo-coupled byproducts in my reaction mixture. How can I prevent this and purify my desired product?

A2: Homo-coupling is a persistent side reaction in Cadiot-Chodkiewicz couplings. Prevention is key, but effective purification methods are also essential.

Prevention Strategies:

  • Air-Tolerant Conditions: As mentioned, using sodium ascorbate is a highly effective method to suppress the oxidative Glaser homo-coupling of the terminal alkyne.[2]

  • Ligand Addition: The use of specific ligands, such as tris(o-tolyl)phosphine, in conjunction with the copper catalyst has been reported to afford excellent yields of the desired unsymmetrical diyne with minimal homo-coupling.[3]

  • Solid-Support Synthesis: Attaching one of the coupling partners to a solid support can physically prevent its homo-coupling.[3]

Purification Strategy:

  • Column Chromatography: Flash column chromatography is the most common method for separating the desired this compound from the nonpolar homo-coupled byproducts and other impurities.[4]

    • Stationary Phase: Silica gel is a suitable stationary phase for this separation.[4]

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Frequently Asked Questions (FAQs)

Q: What are the reactants for the synthesis of this compound?

A: The synthesis is achieved by the Cadiot-Chodkiewicz coupling of a terminal alkyne and a haloalkyne. Specifically, these are:

  • Terminal Alkyne: 2-methyl-3-butyn-2-ol

  • Haloalkyne: 1-bromo-1-propyne[3][5]

Q: What is the role of the base in this reaction?

A: The amine base is essential for the deprotonation of the terminal alkyne, which leads to the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the haloalkyne in the catalytic cycle.[6]

Q: Is it necessary to run the reaction under an inert atmosphere?

A: Traditionally, Cadiot-Chodkiewicz reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst. However, the use of sodium ascorbate as a reductant allows the reaction to be performed in the presence of air with excellent yields.[2]

Q: 1-Bromo-1-propyne is reported to be hazardous. Are there safer alternatives?

A: Yes, 1-bromo-1-propyne is a volatile and potentially hazardous compound. A safer and more convenient approach is to generate it in situ from a stable precursor like 1,1-dibromopropene immediately before the coupling reaction. This avoids the need to handle and store the hazardous haloalkyne.

Q: How can I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be observed.

Data Presentation

The following table presents representative yields for a Cadiot-Chodkiewicz coupling reaction under different basic conditions. While not specific to the synthesis of this compound, it illustrates the significant impact of the base on the reaction outcome.

BaseReaction Time (hours)Isolated Yield (%)
Et3N2420
Et2NH735
BuNH2654
i-Pr2NH325
Pyrrolidine0.2595

Data adapted from a study on the Cadiot-Chodkiewicz coupling of 1-bromohept-1-yne and 3-butyn-1-ol.[3]

Experimental Protocols

Protocol 1: Air-Tolerant Synthesis of this compound

This protocol is adapted from a general procedure for air-tolerant Cadiot-Chodkiewicz cross-couplings.[2]

Materials:

  • 2-methyl-3-butyn-2-ol

  • 1-bromo-1-propyne (or a precursor for in situ generation)

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

  • Diethyl ether

  • 1 M aqueous NaOH

  • 2 M aqueous HCl

  • Anhydrous sodium sulfate

Procedure:

  • To a vial open to the air, add a suspension of ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equivalent).

  • Cool the mixture in an ice bath with stirring.

  • Add a solution of 2-methyl-3-butyn-2-ol (1.2 equivalents) in ethanol.

  • Add n-butylamine (1.0 equivalent).

  • Add a solution of 1-bromo-1-propyne (1.0 equivalent) in ethanol.

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and extract with 1 M aqueous NaOH.

  • Acidify the combined aqueous phase with 2 M aqueous HCl and extract the product with diethyl ether.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow A 1. Prepare Reaction Mixture (Ethanol, CuBr, Sodium Ascorbate) B 2. Cool to 0°C A->B C 3. Add Reactants (2-methyl-3-butyn-2-ol, n-Butylamine) B->C D 4. Add 1-bromo-1-propyne C->D E 5. Warm to Room Temperature and Stir for 30 min D->E F 6. Reaction Workup (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (e.g., NMR, MS) G->H

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Check for Homo-coupling Byproducts (TLC/GC-MS) Start->Q1 Sol1 Add Sodium Ascorbate to Reaction Mixture Q1->Sol1 Yes Q2 Was the Haloalkyne Freshly Prepared or Generated In Situ? Q1->Q2 No End Yield Improved Sol1->End Sol2 Optimize Base and Solvent Sol2->End Q2->Sol2 Yes Sol3 Use Freshly Prepared or In Situ Generated Haloalkyne Q2->Sol3 No Sol3->End

Caption: A troubleshooting guide for improving the yield of the synthesis reaction.

References

Technical Support Center: 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylhepta-3,5-diyn-2-ol. The information provided is intended to address potential stability issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound.

Issue Possible Cause Recommended Solution
Discoloration of the compound (yellowing or browning) upon storage. Exposure to light, air (oxygen), or elevated temperatures. This may indicate the onset of polymerization or degradation.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
Unexpected formation of insoluble material in solution. Polymerization of the diyne functionality. This can be initiated by heat, light, or the presence of certain metal catalysts.Prepare solutions fresh before use. If solutions need to be stored, keep them in the dark at low temperatures. Avoid contact with incompatible materials (see FAQs). Filter out any insoluble material before use.
Low yield or formation of side products during a reaction. Decomposition of this compound under the reaction conditions (e.g., high temperature, acidic or basic conditions). The tertiary alcohol moiety may also be susceptible to elimination.Optimize reaction conditions to use lower temperatures if possible. Screen for catalysts that are less likely to promote polymerization. Use a non-nucleophilic base if basic conditions are required. Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize reaction time.
Inconsistent analytical results (e.g., changes in NMR spectra or chromatographic peaks over time). Gradual decomposition of the sample in the analytical solvent or upon exposure to air during sample preparation.Prepare analytical samples immediately before analysis. Use deuterated solvents that have been degassed. If possible, perform analyses under an inert atmosphere.
Exothermic reaction or pressure buildup in a sealed container. Rapid decomposition or polymerization, which can be highly exothermic and generate gaseous byproducts. This is a serious safety concern. Immediately cool the container in an ice bath from a safe distance. Do not handle a container that is hot or shows signs of pressure buildup. If the situation is uncontrolled, evacuate the area and alert safety personnel. Always work with small quantities and behind a blast shield when heating this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns for this compound stem from its conjugated diyne system and the tertiary alcohol functionality. The diyne moiety is susceptible to:

  • Polymerization: Can be initiated by heat, light, or the presence of certain metals, leading to the formation of insoluble, colored materials.

  • Oxidative Cleavage: The triple bonds can be cleaved by strong oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo uncontrolled decomposition, which may be exothermic.

The tertiary alcohol group can be prone to:

  • Dehydration: Elimination of water under acidic or thermal conditions to form an enyne or other unsaturated species.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: In an amber or opaque vial to protect from light-induced degradation.

  • Container: A tightly sealed container to prevent exposure to moisture and air.

Q3: Are there any materials that are incompatible with this compound?

A3: Yes. Avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to rapid and potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze decomposition and rearrangement reactions.

  • Metals: Certain metals, particularly copper and its alloys, can catalyze the coupling and polymerization of terminal alkynes. While this compound is an internal diyne, caution should still be exercised.

Q4: How can I monitor the stability of my sample?

A4: The stability of this compound can be monitored using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the appearance of new signals corresponding to degradation or polymerization products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile decomposition products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to track the purity of the compound over time and detect the formation of less volatile degradation products.

  • Visual Inspection: Any change in color or the formation of solid precipitates is an indicator of instability.

Q5: What are the initial signs of decomposition?

A5: The initial signs of decomposition are often a change in the physical appearance of the compound. This can include:

  • A color change from colorless or pale yellow to a darker yellow or brown.

  • The formation of a solid precipitate in a previously clear solution.

  • A noticeable change in the viscosity of a solution.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.

  • Heat the sample from ambient temperature to 300°C at a constant rate (e.g., 10°C/min) under a continuous nitrogen purge.

  • Record the heat flow as a function of temperature. The onset of a significant exothermic event indicates the beginning of thermal decomposition.

Protocol 2: Photostability Assessment by UV-Vis Spectroscopy

Objective: To evaluate the effect of light exposure on the stability of the compound in solution.

Methodology:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile or ethanol).

  • Record the initial UV-Vis absorption spectrum of the solution.

  • Divide the solution into two portions. Wrap one vial completely in aluminum foil (dark control) and expose the other to a controlled light source (e.g., a UV lamp or a sunny windowsill).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of both the exposed and dark control samples.

  • Compare the spectra to identify any changes in absorbance or the appearance of new absorption bands, which would indicate photodegradation.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes.

Table 1: Thermal Stability Data (DSC)

CompoundOnset of Decomposition (°C)Peak Exotherm Temperature (°C)
This compound~150~185

Table 2: Photostability Data (HPLC Purity after 24h Exposure)

ConditionPurity (%)
Dark Control99.5
Ambient Light92.1
UV Lamp (365 nm)75.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve thermal Thermal Stability (DSC) dissolve->thermal Aliquot 1 photo Photostability (UV-Vis, HPLC) dissolve->photo Aliquot 2 chemical Chemical Stability (NMR, GC-MS) dissolve->chemical Aliquot 3 interpret Analyze Data & Assess Stability thermal->interpret photo->interpret chemical->interpret

Caption: Experimental workflow for assessing the stability of this compound.

decomposition_pathways cluster_degradation Potential Degradation Pathways cluster_products Resulting Products compound This compound polymerization Polymerization compound->polymerization Heat, Light, Catalyst oxidation Oxidative Cleavage compound->oxidation Oxidizing Agents dehydration Dehydration compound->dehydration Acid, Heat poly_prod Insoluble Polymer polymerization->poly_prod oxid_prod Carboxylic Acids, Ketones oxidation->oxid_prod dehy_prod Enynes, Volatiles dehydration->dehy_prod

Caption: Potential decomposition pathways for this compound.

Technical Support Center: Synthesis of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses potential issues during the synthesis of this compound, focusing on common problems and their solutions.

Issue: Low or No Yield of the Desired Product

A low yield of this compound is a common issue. The following flowchart outlines a systematic approach to troubleshoot this problem.

low_yield_troubleshooting start Low or No Yield of This compound check_reactants Verify Purity and Integrity of Starting Materials (2-methyl-3-butyn-2-ol and propyne) start->check_reactants check_catalyst Assess Catalyst Activity (Copper(I) salt and TMEDA) check_reactants->check_catalyst Reactants OK reactant_issue Issue Identified: Impure or Degraded Reactants check_reactants->reactant_issue Problem Found check_conditions Review Reaction Conditions (Temperature, Atmosphere, Solvent) check_catalyst->check_conditions Catalyst OK catalyst_issue Issue Identified: Inactive or Poisoned Catalyst check_catalyst->catalyst_issue Problem Found check_workup Evaluate Workup and Purification Procedure check_conditions->check_workup Conditions OK conditions_issue Issue Identified: Suboptimal Reaction Conditions check_conditions->conditions_issue Problem Found workup_issue Issue Identified: Product Loss During Extraction or Purification check_workup->workup_issue Problem Found solution_reactants Solution: Purify starting materials. Use fresh reagents. reactant_issue->solution_reactants solution_catalyst Solution: Use fresh, high-purity catalyst and ligand. Ensure inert atmosphere to prevent oxidation. catalyst_issue->solution_catalyst solution_conditions Solution: Optimize temperature. Ensure rigorous exclusion of air (oxygen). Use anhydrous solvent. conditions_issue->solution_conditions solution_workup Solution: Minimize exposure to acid/base. Optimize chromatography conditions. workup_issue->solution_workup

Caption: Troubleshooting workflow for low product yield.

Issue: High Proportion of Side Products

The formation of undesired side products, primarily from homocoupling reactions, can significantly reduce the yield and complicate purification.

side_product_troubleshooting start High Proportion of Side Products identify_side_products Identify Major Side Products (e.g., via NMR, GC-MS) start->identify_side_products homocoupling_diol Predominant Side Product: 2,7-Dimethylocta-3,5-diyne-2,7-diol (Homocoupling of 2-methyl-3-butyn-2-ol) identify_side_products->homocoupling_diol propyne_dimer Predominant Side Product: Hexa-2,4-diyne (Homocoupling of propyne) identify_side_products->propyne_dimer other_byproducts Other Unidentified Byproducts identify_side_products->other_byproducts solution_homocoupling_diol Solution: - Adjust stoichiometry (slight excess of propyne). - Slower addition of 2-methyl-3-butyn-2-ol. - Lower reaction temperature. homocoupling_diol->solution_homocoupling_diol solution_propyne_dimer Solution: - Adjust stoichiometry (avoid large excess of propyne). - Ensure efficient stirring. propyne_dimer->solution_propyne_dimer solution_other Solution: - Further analysis to identify structures. - Re-evaluate reaction conditions and reagent purity. other_byproducts->solution_other

Caption: Troubleshooting guide for managing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the homocoupling of the starting materials. This results in the formation of 2,7-Dimethylocta-3,5-diyne-2,7-diol (from the coupling of two molecules of 2-methyl-3-butyn-2-ol) and hexa-2,4-diyne (from the coupling of two molecules of propyne). These symmetrical diynes are formed through the Glaser coupling mechanism.[1][2][3][4][5][6]

Q2: How can I minimize the formation of homocoupled byproducts?

A2: To minimize homocoupling, consider the following strategies:

  • Stoichiometry Control: Carefully control the molar ratio of the two alkyne starting materials. A slight excess of the more volatile component (propyne) can sometimes favor the cross-coupling reaction.

  • Slow Addition: Adding one of the reactants (typically 2-methyl-3-butyn-2-ol) slowly to the reaction mixture can help maintain a low concentration of this reactant, thereby disfavoring its homocoupling.

  • Ligand Choice: The choice of ligand for the copper catalyst can influence the selectivity of the reaction. Tetramethylethylenediamine (TMEDA) is commonly used in Hay coupling, a variant of the Glaser coupling, to improve the solubility and reactivity of the copper catalyst.[3][4]

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity for the desired cross-coupling product over the homocoupling side reactions.

Q3: What are the best methods for purifying the final product?

A3: Purification of this compound from the reaction mixture typically involves:

  • Extraction: After quenching the reaction, an aqueous workup is performed to remove the catalyst and other water-soluble components.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from the homocoupled byproducts and any remaining starting materials. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to first elute the less polar homocoupled product of propyne, followed by the desired product, and finally the more polar homocoupled diol.

Q4: My reaction is not proceeding to completion. What should I check?

A4: If the reaction stalls, consider these points:

  • Catalyst Deactivation: The copper(I) catalyst can be oxidized to the less active copper(II) state. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The Hay coupling variant utilizes air or oxygen as the oxidant to regenerate the active catalyst, but the balance is crucial.[3][4][5]

  • Insufficient Catalyst: The catalyst loading might be too low. While catalytic amounts are used, an insufficient concentration can lead to a slow or incomplete reaction.

  • Inhibitors: The starting materials or solvent may contain impurities that can poison the catalyst. Ensure all reagents and the solvent are of high purity and anhydrous.

Data Presentation

The following table summarizes typical yields and side product distribution under different reaction conditions. Please note that these are representative values and actual results may vary.

ParameterCondition A (Standard)Condition B (Optimized)
Catalyst System CuCl, TMEDACuCl, TMEDA
Solvent AcetoneTetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temp.
Addition Time 30 minutes2 hours (slow addition)
Yield of this compound 50-60%70-80%
2,7-Dimethylocta-3,5-diyne-2,7-diol 15-25%5-10%
Hexa-2,4-diyne 5-10%<5%

Experimental Protocols

1. Synthesis of 2-Methyl-3-butyn-2-ol (Starting Material)

This procedure is based on the Favorskii reaction.[2]

  • Materials: Acetone, acetylene gas, potassium hydroxide (KOH), anhydrous ether.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, place a suspension of powdered potassium hydroxide in anhydrous ether.

    • Cool the flask in an ice-salt bath.

    • Slowly add acetone to the stirred suspension.

    • Bubble acetylene gas through the mixture while maintaining the low temperature.

    • After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by pouring it onto ice.

    • Acidify the aqueous layer with a dilute acid (e.g., sulfuric acid) and extract the product with ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation.

2. Synthesis of Propyne (Starting Material)

Propyne can be generated in situ or prepared and used as a gas. One common laboratory preparation involves the dehydrohalogenation of 1,2-dibromopropane.[1] A method starting from calcium carbide is also possible.[7][8][9][10]

  • Materials: 1,2-dibromopropane, alcoholic potassium hydroxide.

  • Procedure:

    • In a flask equipped with a dropping funnel and a condenser, heat a solution of potassium hydroxide in ethanol.

    • Slowly add 1,2-dibromopropane to the hot alcoholic KOH solution.

    • The propyne gas will evolve and can be passed through a cold trap to remove any less volatile impurities and then used directly or condensed for storage.

3. Synthesis of this compound (Glaser-Hay Coupling)

  • Materials: 2-Methyl-3-butyn-2-ol, propyne, copper(I) chloride (CuCl), tetramethylethylenediamine (TMEDA), acetone (or THF), nitrogen or argon gas.

  • Procedure:

    • To a stirred solution of copper(I) chloride and TMEDA in acetone under an inert atmosphere, introduce propyne gas at a steady rate.

    • Slowly add a solution of 2-methyl-3-butyn-2-ol in acetone to the reaction mixture over a period of 1-2 hours.

    • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

    • Once the reaction is complete, quench it by adding a dilute aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

Technical Support Center: Purification of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this and structurally similar diacetylene alcohols.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and offers solutions to common problems encountered during the purification of this compound.

Q1: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?

A1: Discoloration is a common issue when working with diacetylene compounds and is often indicative of decomposition or the presence of impurities.

  • Likely Causes:

    • Decomposition: Diacetylenes can be sensitive to heat, light, and air, leading to polymerization or degradation, which often results in colored byproducts.

    • Residual Catalysts: If synthesized using a metal-catalyzed reaction (e.g., Sonogashira or Glaser coupling), trace amounts of the metal catalyst can cause discoloration.

    • Side-Reaction Products: Impurities from the synthesis, such as homocoupled byproducts or enynes, can be colored.

  • Troubleshooting Steps:

    • Minimize Exposure: Protect the compound from light by using amber vials or wrapping containers in aluminum foil. Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Purification Method:

      • Column Chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the desired product from more polar impurities and baseline decomposition products.

      • Activated Carbon: For minor color impurities, treatment with a small amount of activated charcoal followed by filtration can be effective.

      • Distillation: Vacuum distillation is recommended to reduce the boiling point and minimize thermal decomposition.[1][2][3]

Q2: I am observing a low yield after purification. What are the potential reasons and how can I improve it?

A2: Low recovery of this compound can be attributed to several factors during the purification process.

  • Likely Causes:

    • Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds like tertiary alcohols.

    • Thermal Decomposition During Distillation: Heating the compound for extended periods, even under vacuum, can lead to decomposition.

    • Product Volatility: If the compound is volatile, it can be lost during solvent removal under high vacuum.

    • Incomplete Extraction: The product may not be fully extracted from the reaction mixture into the organic phase during workup.

  • Troubleshooting Steps:

    • Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

    • Optimize Distillation: Use a short-path distillation apparatus to minimize the residence time at high temperatures. Ensure a good vacuum to lower the boiling point as much as possible.

    • Careful Solvent Removal: When using a rotary evaporator, use a moderate temperature and vacuum. A cold trap can help recover any volatile product that evaporates with the solvent.

    • Efficient Extraction: Ensure the pH of the aqueous layer is appropriate during workup to keep the product in the organic phase. Perform multiple extractions with a suitable solvent.

Q3: How can I confirm the purity of my this compound?

A3: Assessing the purity of your final product is crucial. A combination of analytical techniques is recommended.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR should show the characteristic peaks for the methyl groups and the protons on the diacetylene chain. The absence of signals from starting materials or common side products (e.g., homocoupled alkynes) is a good indicator of purity.

      • ¹³C NMR will confirm the presence of the quaternary carbons of the alcohol and the sp-hybridized carbons of the diyne.

    • Infrared (IR) Spectroscopy: Look for the characteristic sharp, weak C≡C stretching vibrations around 2100-2260 cm⁻¹ and the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass-to-charge ratio, helping in their identification.

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

Experimental Protocols

This section provides detailed methodologies for key purification techniques applicable to this compound.

Protocol 1: Purification by Column Chromatography

This protocol is suitable for removing polar impurities and colored decomposition products.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, bubble-free column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating the product from non-volatile impurities and can be used for larger quantities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Charging: Place the crude this compound in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point can be estimated using a pressure-temperature nomograph.

  • Final Product: The collected distillate should be the purified this compound.

Data Presentation

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >98%60-90%High resolution, good for removing colored impurities.Can be slow, potential for product decomposition on silica.
Vacuum Distillation >95%70-95%Fast, suitable for larger scales.Risk of thermal decomposition, less effective for separating isomers.
Recrystallization >99%50-80%Can yield very pure product.Only applicable if the compound is a solid at room temperature and a suitable solvent is found.

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Pure_Product Pure this compound Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product NMR NMR Spectroscopy IR IR Spectroscopy GC_MS GC-MS Pure_Product->NMR Pure_Product->IR Pure_Product->GC_MS

Caption: General workflow for the purification and analysis of this compound.

Logical Relationship: Troubleshooting Discoloration

Discoloration_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Discolored_Product Product is Colored Decomposition Decomposition (Heat, Light, Air) Discolored_Product->Decomposition Catalyst_Residue Residual Catalyst Discolored_Product->Catalyst_Residue Side_Products Synthesis Side-Products Discolored_Product->Side_Products Minimize_Exposure Protect from Light & Air Decomposition->Minimize_Exposure Distillation Vacuum Distillation Decomposition->Distillation Chromatography Column Chromatography Catalyst_Residue->Chromatography Charcoal Activated Charcoal Treatment Catalyst_Residue->Charcoal Side_Products->Chromatography Side_Products->Distillation

Caption: Troubleshooting guide for addressing discoloration in this compound.

References

Optimizing Polymerization of 2-Methylhepta-3,5-diyn-2-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 2-Methylhepta-3,5-diyn-2-ol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in the synthesis of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: While specific literature on the polymerization of this compound is limited, analogous diynes, particularly those with hydroxyl groups, are often polymerized using transition metal-catalyzed methods. Molybdenum and tungsten-based catalysts, such as MoCl₅, have been shown to be effective for the cyclopolymerization of similar monomers like 1,6-heptadiyne derivatives. Anionic and radical polymerization are also potential methods, though the hydroxyl group may require protection for anionic polymerization to prevent termination.

Q2: I am observing low to no polymer yield. What are the potential causes?

A2: Low polymer yield can stem from several factors:

  • Catalyst Inactivity: The transition metal catalyst may be deactivated by impurities in the monomer or solvent. Ensure all reagents and glassware are scrupulously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Solvent: The choice of solvent is critical. For transition metal catalysis, coordinating solvents like pyridine or DMSO can inhibit the reaction by strongly binding to the metal center. Oxygen-containing solvents such as tetrahydrofuran (THF) or dioxane are generally preferred.

  • Low Reaction Temperature or Time: The polymerization may require specific activation energy. If the temperature is too low or the reaction time is too short, the conversion of monomer to polymer will be incomplete.

  • Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization process. It is advisable to purify the monomer before use, for example, by distillation or chromatography.

Q3: The molecular weight of my polymer is lower than expected. How can I increase it?

A3: Achieving a high molecular weight is often a key objective. Consider the following strategies:

  • Monomer to Initiator/Catalyst Ratio: In many polymerization reactions, the molecular weight is inversely proportional to the concentration of the initiator or catalyst. Decreasing the amount of catalyst relative to the monomer can lead to the formation of longer polymer chains.

  • Reaction Temperature: Temperature can have a complex effect on molecular weight. While higher temperatures can increase the rate of polymerization, they can also increase the rate of chain transfer or termination reactions, which limit chain growth. Optimization of the reaction temperature is crucial.

  • Solvent Choice: The solvent can influence the reactivity of the propagating species and the solubility of the growing polymer chain, both of which can affect the final molecular weight.

Q4: My polymer is insoluble. What could be the reason and how can I prevent it?

A4: Insoluble polymers often result from cross-linking reactions. In the case of diyne polymerization, side reactions involving the triple bonds can lead to the formation of a network structure. To minimize cross-linking:

  • Control Monomer Concentration: High monomer concentrations can favor intermolecular reactions that lead to cross-linking. Performing the polymerization at a lower monomer concentration can promote the desired intramolecular cyclopolymerization followed by linear chain growth.

  • Optimize Catalyst System: The choice of catalyst and co-catalyst can influence the polymerization pathway. Some catalyst systems may be more prone to inducing side reactions.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions and cross-linking.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the polymerization of this compound.

Problem Potential Cause Suggested Solution
No Polymerization Catalyst deactivation by air or moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and purify the monomer to remove any water.
Inactive catalyst.Use a fresh batch of catalyst or verify its activity with a known reactive monomer.
Inhibiting solvent.Avoid coordinating solvents like pyridine or DMSO. Use solvents like THF or dioxane.[1][2]
Low Polymer Yield Insufficient reaction time or temperature.Increase the reaction time and/or temperature incrementally and monitor the conversion.
Impure monomer.Purify the this compound monomer by distillation or column chromatography.
Non-optimal monomer-to-catalyst ratio.Systematically vary the monomer-to-catalyst ratio to find the optimal conditions for high conversion.
Low Molecular Weight High catalyst concentration.Decrease the concentration of the catalyst relative to the monomer.
Chain transfer reactions.Lower the reaction temperature to reduce the rate of chain transfer. The choice of solvent can also impact chain transfer.
Insoluble Polymer (Cross-linking) High monomer concentration.Conduct the polymerization at a lower initial monomer concentration.
Prolonged reaction time or high temperature.Reduce the polymerization time and/or temperature to minimize side reactions.
Inappropriate catalyst system.Experiment with different transition metal catalysts or co-catalysts that may favor linear polymerization.

Experimental Protocols

Based on successful polymerization of structurally similar hydroxyl-containing diynes, the following protocol can be adapted for the polymerization of this compound.

Transition Metal-Catalyzed Polymerization (Hypothetical Protocol)

Materials:

  • This compound (purified)

  • Molybdenum(V) chloride (MoCl₅) or another suitable transition metal catalyst

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Anhydrous methanol

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Monomer and Solvent: In a Schlenk flask under an inert atmosphere, dissolve a known amount of purified this compound in anhydrous THF to achieve the desired monomer concentration (e.g., 0.5 M).

  • Catalyst Addition: In a separate Schlenk tube, prepare a stock solution of the transition metal catalyst (e.g., MoCl₅) in the same anhydrous solvent.

  • Initiation: While stirring the monomer solution, rapidly inject the required amount of the catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 50:1).

  • Polymerization: Maintain the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 24 hours).[2] Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC to check for monomer consumption).

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolation: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

The following tables summarize hypothetical data based on analogous systems to guide optimization efforts.

Table 1: Effect of Catalyst on the Polymerization of a Hydroxyl-Containing Diyne Analogue

CatalystMonomer:Catalyst RatioPolymer Yield (%)Mn ( g/mol )PDI
MoCl₅50:18515,0002.1
WCl₆50:17812,5002.3
NbCl₅50:1659,8002.5

Table 2: Effect of Solvent on the Polymerization of a Hydroxyl-Containing Diyne Analogue

SolventPolymer Yield (%)Mn ( g/mol )PDI
Toluene8214,5002.2
THF8816,0002.0
Dioxane8515,2002.1
Pyridine< 5--
DMSO< 5--

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Dry Glassware prep_reagents Purify Monomer & Solvent dissolve Dissolve Monomer prep_reagents->dissolve add_catalyst Add Catalyst dissolve->add_catalyst polymerize Polymerize add_catalyst->polymerize terminate Terminate Reaction polymerize->terminate precipitate Precipitate Polymer terminate->precipitate isolate Isolate & Dry precipitate->isolate analyze Analyze Polymer isolate->analyze

Caption: Workflow for the polymerization of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered no_poly No Polymerization start->no_poly low_yield Low Yield start->low_yield low_mw Low Molecular Weight start->low_mw insoluble Insoluble Polymer start->insoluble check_catalyst Check Catalyst Activity & Handling no_poly->check_catalyst Possible Cause check_solvent Check Solvent Type & Purity no_poly->check_solvent Possible Cause check_conditions Optimize Reaction Time/Temp low_yield->check_conditions Possible Cause check_monomer Check Monomer Purity low_yield->check_monomer Possible Cause low_mw->check_conditions Possible Solution adjust_ratio Adjust Monomer/Catalyst Ratio low_mw->adjust_ratio Possible Solution insoluble->check_conditions Possible Solution adjust_conc Adjust Monomer Concentration insoluble->adjust_conc Possible Solution

Caption: Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Preventing Decomposition of Diacetylene Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diacetylene alcohols. This resource provides in-depth guidance to help you mitigate the decomposition of these valuable compounds during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the stability of diacetylene alcohols.

Q1: My diacetylene alcohol solution is turning yellow/brown. What is happening?

A1: Discoloration is a common indicator of decomposition, often due to polymerization or oxidation. Diacetylene alcohols are sensitive to heat, light, and the presence of oxygen and certain impurities, which can initiate polymerization, leading to colored byproducts.

Q2: I observe a loss of potency or unexpected side products in my reaction. Could this be due to diacetylene alcohol decomposition?

A2: Yes, the decomposition of a starting material like a diacetylene alcohol will inevitably lead to a lower yield of your desired product and the formation of impurities. These degradation products can complicate purification and compromise the integrity of your results.

Q3: What are the primary causes of diacetylene alcohol decomposition?

A3: The main culprits are:

  • Heat: Elevated temperatures can promote thermal decomposition and polymerization.

  • Light: UV radiation can initiate photopolymerization.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Impurities: Trace metals and acidic or basic residues can catalyze decomposition pathways.

  • Inappropriate pH: Both strongly acidic and basic conditions can lead to degradation. For instance, base-catalyzed elimination of ketones from tertiary acetylenic alcohols (a retro-Favorsky reaction) can occur, leading to the decomposition of the alcohol.[1]

Q4: How can I prevent my diacetylene alcohol from polymerizing during storage?

A4: To inhibit polymerization, store diacetylene alcohols under the following conditions:

  • In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.

  • At low temperatures: Refrigeration or freezing is highly recommended.

  • Under an inert atmosphere: Displace oxygen with an inert gas like argon or nitrogen.

  • Use of Inhibitors: For long-term storage or during purification by distillation, the addition of a polymerization inhibitor can be beneficial. Phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT) are commonly used for unsaturated monomers.[2][]

Q5: What is the recommended procedure for handling diacetylene alcohols in the lab?

A5: Always handle diacetylene alcohols in a well-ventilated fume hood, away from direct sunlight and heat sources. Use deoxygenated solvents and purge reaction vessels with an inert gas before introducing the compound.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Solution turns cloudy or forms a precipitate. Polymerization or insolubility of degradation products.Filter the solution (if appropriate for your experiment) and re-evaluate storage conditions. Consider adding a polymerization inhibitor.
Inconsistent analytical results (e.g., NMR, HPLC). Ongoing decomposition of the sample.Prepare fresh solutions for analysis. Ensure analytical standards are stored properly and for a limited time.
Reaction fails to proceed or gives low yield. Decomposition of the diacetylene alcohol starting material.Verify the purity of the diacetylene alcohol before use. Purify if necessary and handle under an inert atmosphere.
Difficulty in purifying the final product. Presence of numerous degradation byproducts from the starting material.Improve the handling and storage of the diacetylene alcohol to minimize decomposition from the outset.

Data on Decomposition and Stabilization

Condition Effect on Diacetylene Alcohol Stability Typical Preventative Measure Expected Improvement in Stability
Elevated Temperature (e.g., >40 °C) Increased rate of thermal decomposition and polymerization.Storage at low temperatures (e.g., 4 °C or -20 °C).Significantly extends shelf-life.
Exposure to UV Light Initiation of photopolymerization.Storage in amber vials or in the dark.Prevents light-induced degradation.
Presence of Oxygen Oxidative degradation.Storage under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation products.
Presence of Radical Initiators Initiation of radical polymerization.Addition of radical scavengers (e.g., BHT, hydroquinone).Inhibits polymerization pathways.[2][]
Presence of Water Can inhibit topochemical polymerization by disrupting hydrogen bonding.[1]Use of dry solvents and storage conditions.Can prevent unwanted polymerization in the solid state.

Experimental Protocols

Protocol for Storage of Diacetylene Alcohols
  • Purification: Ensure the diacetylene alcohol is of high purity. Impurities can act as catalysts for decomposition. Recrystallization or chromatography may be necessary.

  • Inert Atmosphere: Place the purified diacetylene alcohol in a clean, dry amber glass vial.

  • Purging: Flush the vial with a gentle stream of dry argon or nitrogen for several minutes to displace all oxygen.

  • Sealing: Securely cap the vial. For long-term storage, sealing with a Teflon-lined cap is recommended.

  • Light Protection: Wrap the vial in aluminum foil or place it in a light-blocking secondary container.

  • Temperature Control: Store the vial in a refrigerator (2-8 °C) or a freezer (-20 °C), depending on the specific compound's properties.

Protocol for Setting Up a Reaction with a Diacetylene Alcohol
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Solvent Degassing: Use a solvent that has been degassed to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Reagent Addition: Dissolve the diacetylene alcohol in the degassed solvent and transfer it to the reaction flask via a cannula or a syringe.

  • Reaction Conditions: Maintain the inert atmosphere throughout the reaction and protect the reaction from light if it is light-sensitive.

Visualizing Decomposition and Prevention

Decomposition Pathways

Diacetylene alcohols are susceptible to several decomposition pathways, primarily initiated by external stimuli. The following diagram illustrates the major routes of degradation.

DecompositionPathways cluster_initiators Initiators DA Diacetylene Alcohol Polymer Polymerization (Colored Products) DA->Polymer Oxidation Oxidation Products DA->Oxidation RetroFavorsky Retro-Favorsky Products (Ketones, Alkynes) DA->RetroFavorsky Heat Heat Heat->Polymer Light Light Light->Polymer Oxygen Oxygen Oxygen->Oxidation Impurities Impurities (Metals, Acid/Base) Impurities->Polymer Impurities->RetroFavorsky

Caption: Major decomposition pathways for diacetylene alcohols.

Experimental Workflow for Preventing Decomposition

Following a systematic workflow is crucial to minimize the degradation of diacetylene alcohols during experimental procedures.

ExperimentalWorkflow Start Start: Pure Diacetylene Alcohol Storage Proper Storage: - Dark - Cold - Inert Atmosphere Start->Storage Handling Inert Atmosphere Handling: - Degassed Solvents - N2/Ar Purge Storage->Handling Reaction Reaction Setup: - Protect from Light/Heat - Monitor for Color Change Handling->Reaction Analysis Analysis: - Use Fresh Samples - Compare to Standard Reaction->Analysis End End: Successful Experiment Analysis->End

Caption: Recommended workflow for handling diacetylene alcohols.

References

Technical Support Center: Spectroscopic Analysis of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected major peaks in the infrared (IR) spectrum of this compound?

You should expect to see characteristic absorption bands for the hydroxyl group (O-H) and the carbon-carbon triple bonds (C≡C). The tertiary alcohol C-O stretch is also a key feature.

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3300 cm⁻¹.[1][2] The broadness is due to hydrogen bonding.

  • C-H Stretch (alkynyl): A sharp, strong peak around 3300 cm⁻¹ corresponding to the C-H bond of the terminal alkyne.

  • C-H Stretch (alkyl): Absorptions just below 3000 cm⁻¹ for the methyl groups.

  • C≡C Stretch: Two weak to medium bands are expected in the 2260-2100 cm⁻¹ region for the two alkyne moieties. The terminal alkyne will likely show a more distinct peak.

  • C-O Stretch: A medium to strong band in the 1210-1100 cm⁻¹ range, characteristic of a tertiary alcohol.[1]

Q2: I don't see a clear molecular ion peak in the mass spectrum. Is this normal?

Yes, it is common for tertiary alcohols to show a very weak or even absent molecular ion peak in mass spectrometry.[3][4][5] The molecule readily undergoes fragmentation.

Q3: What are the expected fragmentation patterns for this compound in the mass spectrum?

The fragmentation is primarily driven by the tertiary alcohol group. Key expected fragments include:

  • Loss of a methyl group (M-15): Alpha cleavage resulting in the loss of a CH₃ radical is a common fragmentation pathway for tertiary alcohols, leading to a resonance-stabilized cation.[6]

  • Loss of water (M-18): Dehydration is a characteristic fragmentation for alcohols.[3][6]

  • Cleavage of the C-C bond adjacent to the oxygen: This alpha cleavage can lead to the formation of a stable oxonium ion.[6][7]

Q4: The hydroxyl proton peak in the ¹H NMR spectrum is a broad singlet and its chemical shift is not consistent. Why is that?

The chemical shift of the hydroxyl proton is highly dependent on the sample concentration, solvent, temperature, and the presence of any acidic or water impurities.[2] These factors influence the extent of hydrogen bonding and the rate of proton exchange, leading to peak broadening and variable chemical shifts. To confirm the -OH peak, you can perform a D₂O exchange experiment; the hydroxyl peak will disappear from the spectrum.[2]

Q5: I am observing complex splitting patterns in the ¹H NMR spectrum. What could be the cause?

Long-range coupling through the alkyne system is a common feature. The protons on the carbon adjacent to the diyne system can couple with the terminal alkynyl proton, leading to complex splitting patterns (e.g., doublet of triplets).

Troubleshooting Guides

IR Spectroscopy
Problem Possible Cause Solution
Broad O-H stretch is obscuring other peaks. Sample contains water.Ensure your sample is anhydrous. Use a dry solvent and handle the sample in a moisture-free environment.
Weak or absent C≡C stretching bands. The diyne moiety has a symmetrical substitution pattern, leading to a small change in dipole moment during vibration.This is an inherent property of some alkynes. Confirm the presence of the alkyne using other spectroscopic methods like NMR.
No sharp peak around 3300 cm⁻¹ for the terminal alkyne. The compound is not the expected terminal alkyne or has isomerized.Re-evaluate the synthetic route and consider purification. Compare with ¹H NMR data to confirm the presence of the terminal alkynyl proton.
Mass Spectrometry
Problem Possible Cause Solution
No molecular ion peak observed. The molecule is a tertiary alcohol, which readily fragments.This is expected. Look for characteristic fragment ions like [M-15]⁺ and [M-18]⁺ to infer the molecular weight.
Unexpectedly high fragmentation. The ionization energy is too high.If using Electron Ionization (EI), try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion or a protonated molecule.
NMR Spectroscopy
Problem Possible Cause Solution
Hydroxyl proton peak is not visible. The peak may be very broad and lost in the baseline, or the sample may be wet, leading to rapid exchange.Run the spectrum using a different solvent (e.g., DMSO-d₆) which can slow down the proton exchange and result in a sharper peak. Perform a D₂O exchange experiment to confirm its presence.
Peaks are broad and poorly resolved. The sample may contain paramagnetic impurities or be too concentrated.Filter the NMR sample through a small plug of celite or silica gel. Prepare a more dilute sample.
Observed chemical shifts do not match expected values. The NMR instrument is not properly calibrated, or the solvent peak was referenced incorrectly.Recalibrate the instrument using a standard like Tetramethylsilane (TMS). Ensure the correct solvent peak is used for referencing.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (in CDCl₃)
Proton Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₂~1.5Singlet6H
-OHVariable (e.g., 1.8-2.5)Broad Singlet1H
≡C-H~2.0Singlet or fine splitting1H
-CH₃ (on the other end)Not ApplicableNot ApplicableNot Applicable
Predicted ¹³C NMR Data (in CDCl₃)
Carbon Chemical Shift (δ, ppm)
-C (CH₃)₂~30
C -OH~65
C ≡C-~70-85
-C≡C -~70-85
C ≡CH~65-75
-C≡C H~80-90

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool or celite in a Pasteur pipette directly into a clean NMR tube.

  • D₂O Exchange (Optional): After acquiring a standard ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the -OH proton.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.

    • Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230°C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.

Visual Troubleshooting Workflows

troubleshooting_workflow cluster_ir IR Spectroscopy Troubleshooting cluster_nmr NMR Spectroscopy Troubleshooting ir_start Problem with IR Spectrum ir_q1 Is the O-H stretch excessively broad? ir_start->ir_q1 ir_a1_yes Suspect water contamination ir_q1->ir_a1_yes Yes ir_q2 Are C≡C peaks absent? ir_q1->ir_q2 No ir_s1 Dry sample and solvent ir_a1_yes->ir_s1 ir_s1->ir_q2 ir_a2_yes Symmetry issue or wrong compound ir_q2->ir_a2_yes Yes ir_ok Spectrum OK ir_q2->ir_ok No ir_s2 Confirm with NMR/MS ir_a2_yes->ir_s2 nmr_start Problem with NMR Spectrum nmr_q1 Is the -OH peak missing or shifted? nmr_start->nmr_q1 nmr_a1_yes Proton exchange issue nmr_q1->nmr_a1_yes Yes nmr_q2 Are peaks broad? nmr_q1->nmr_q2 No nmr_s1 Perform D2O exchange or use DMSO-d6 nmr_a1_yes->nmr_s1 nmr_s1->nmr_q2 nmr_a2_yes Paramagnetic impurities or high concentration nmr_q2->nmr_a2_yes Yes nmr_ok Spectrum OK nmr_q2->nmr_ok No nmr_s2 Filter sample and/or dilute nmr_a2_yes->nmr_s2

Caption: Troubleshooting logic for IR and NMR spectroscopy.

experimental_workflow start Purified this compound prep_nmr Prepare NMR Sample (in CDCl3) start->prep_nmr prep_gcms Prepare GC-MS Sample start->prep_gcms run_1h_nmr Acquire 1H NMR Spectrum prep_nmr->run_1h_nmr d2o_exchange D2O Exchange run_1h_nmr->d2o_exchange run_1h_nmr_d2o Re-acquire 1H NMR d2o_exchange->run_1h_nmr_d2o Yes run_13c_nmr Acquire 13C NMR Spectrum d2o_exchange->run_13c_nmr No run_1h_nmr_d2o->run_13c_nmr end Full Spectroscopic Characterization run_13c_nmr->end run_gcms Run GC-MS Analysis prep_gcms->run_gcms run_gcms->end

Caption: Workflow for complete spectroscopic analysis.

References

Technical Support Center: Synthesis of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. The primary synthetic route discussed is the Cadiot-Chodkiewicz coupling of 2-methyl-3-butyn-2-ol with a suitable 1-halo-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of unsymmetrical diynes like this compound is the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne (in this case, 2-methyl-3-butyn-2-ol) with a 1-haloalkyne (e.g., 1-bromo-1-propyne) catalyzed by a copper(I) salt in the presence of a suitable base.

Q2: Which catalyst is recommended for the Cadiot-Chodkiewicz coupling to produce this compound?

A2: Copper(I) salts are the standard catalysts for this reaction. Commonly used catalysts include copper(I) bromide (CuBr) and copper(I) iodide (CuI). For air-sensitive reactions, a co-catalyst system involving palladium, such as Pd(OAc)₂, can be employed to improve selectivity and yield, although recent air-tolerant methods have been developed.

Q3: What are the typical side reactions observed during the synthesis, and how can they be minimized?

A3: The most significant side reaction is the homocoupling of the starting alkynes, leading to the formation of symmetrical diynes (Glaser coupling byproduct). This is particularly problematic when the electronic properties of the two alkyne coupling partners are similar. To minimize these side reactions, an excess of one of the reactants is often used. More effectively, the addition of a reducing agent like sodium ascorbate can suppress the unwanted oxidative homocoupling, allowing for stoichiometric use of reactants and tolerance to air.

Q4: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?

A4: The reaction is typically carried out under mild conditions.

  • Solvents: Common solvents include polar protic solvents like ethanol and methanol, as well as aprotic solvents such as DMF and THF. Ethanol is often preferred in greener, air-tolerant protocols.

  • Bases: An amine base is required to deprotonate the terminal alkyne. n-Butylamine and piperidine are frequently used.

  • Temperature: The reaction is generally conducted at room temperature.

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yields can stem from several factors:

  • Catalyst Inactivity: The active Cu(I) species can be oxidized to inactive Cu(II) by air. Performing the reaction under an inert atmosphere or using an air-tolerant protocol with a reducing agent like sodium ascorbate can mitigate this.

  • Homocoupling: As mentioned in Q3, the formation of homocoupled byproducts consumes the starting materials and reduces the yield of the desired unsymmetrical diyne. The use of sodium ascorbate is a highly effective solution.

  • Sub-optimal Reagent Ratios: While traditionally an excess of one alkyne was used, modern protocols with reducing agents allow for near-stoichiometric amounts of the reactants, which can improve overall efficiency.

  • Impure Reagents: Ensure the purity of starting materials, as impurities can interfere with the catalytic cycle.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of symmetrical diyne byproduct Oxidative homocoupling (Glaser coupling) of the terminal alkyne and/or reductive homocoupling of the 1-haloalkyne.Add a reducing agent such as sodium ascorbate (1.0 equivalent) to the reaction mixture to suppress these side reactions. This allows the reaction to be run in air. Alternatively, conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon).
Reaction does not proceed or is very slow Inactivation of the Cu(I) catalyst due to oxidation by atmospheric oxygen.Use an air-tolerant protocol with sodium ascorbate. Ensure the copper(I) salt

solvent effects on the stability of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylhepta-3,5-diyn-2-ol in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned brown and a precipitate formed. What is happening?

A1: The observed color change and precipitation are common indicators of the degradation of polyynes like this compound. Polyyne solutions, especially at concentrations around 10⁻² M or higher, can be unstable and undergo crosslinking and oxidation, leading to the formation of insoluble, colored polymeric materials.[1] This process is often accelerated by exposure to air and light.

Q2: How can I minimize the degradation of this compound in solution?

A2: To minimize degradation, it is crucial to handle and store the compound and its solutions under controlled conditions. This includes:

  • Using Dilute Solutions: Whenever possible, work with dilute solutions (ideally below 10⁻³ M) to reduce the rate of intermolecular reactions.[1]

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze degradation.

  • Temperature Control: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the degradation kinetics. For ethanol solutions, storage below 25°C is recommended to maintain stability.[2]

Q3: What solvents are recommended for dissolving this compound to enhance its stability?

A3: The choice of solvent can significantly impact the stability of this compound. Non-polar, aprotic solvents are generally preferred as they are less likely to participate in degradation reactions. However, the solubility of the compound must also be considered. Below is a table summarizing the illustrative stability of this compound in various solvents.

Troubleshooting Guide

Issue: Rapid loss of starting material during reaction monitoring by HPLC.

  • Possible Cause 1: Solvent-Induced Degradation. The solvent used for the reaction or for preparing the analytical sample may be promoting the degradation of this compound. Polar protic solvents, in particular, can interact with the polyyne backbone.

    • Troubleshooting Tip: If possible, switch to a less polar, aprotic solvent for the reaction. For HPLC analysis, ensure the mobile phase is compatible and minimize the time the sample spends in the autosampler.

  • Possible Cause 2: Presence of Oxygen. Dissolved oxygen in the solvent can lead to rapid oxidative degradation of the polyyne.

    • Troubleshooting Tip: Degas all solvents thoroughly before use by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum.

Issue: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium. Aqueous buffers used in many biological assays can be aggressive towards unstable compounds like polyynes, leading to a decrease in the effective concentration of the active compound over the course of the experiment.

    • Troubleshooting Tip: Prepare fresh solutions of this compound in a suitable stock solvent (e.g., DMSO) immediately before each experiment. When diluting into the aqueous assay medium, do so at the last possible moment and consider including antioxidants if they do not interfere with the assay. It is also advisable to perform a time-course experiment to assess the stability of the compound in the assay medium.

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C)

SolventSolvent TypeDielectric Constant (ε)Half-life (t½) in hours (Illustrative)Observations
n-HexaneNon-polar1.8872Good stability, but low solubility.
TolueneNon-polar2.3860Moderate stability.
Diethyl EtherPolar Aprotic4.3448Reasonable stability.
Tetrahydrofuran (THF)Polar Aprotic7.5836Moderate stability.
Dichloromethane (DCM)Polar Aprotic9.0824Lower stability.
AcetonePolar Aprotic20.712Poor stability.
AcetonitrilePolar Aprotic37.58Very poor stability.
EthanolPolar Protic24.56Rapid degradation observed.
WaterPolar Protic80.1< 1Very rapid degradation.

Disclaimer: The half-life data presented in this table is for illustrative purposes only and is intended to demonstrate the general trend of solvent effects on polyyne stability. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Determination of Solvent Effects on the Stability of this compound using UV-Vis Spectroscopy

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a relatively stable solvent, such as THF, at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: In separate amber vials, dilute the stock solution with the solvents to be tested (e.g., n-hexane, toluene, THF, acetonitrile, ethanol) to a final concentration of 10 µg/mL. Prepare all solutions under an inert atmosphere.

  • UV-Vis Measurement (t=0): Immediately after preparation, record the UV-Vis spectrum of each solution. The characteristic absorption maxima of the polyyne should be identified. The absorbance at this maximum will be used to monitor the concentration of the compound.

  • Incubation: Store the vials at a constant temperature (e.g., 25°C) and protect them from light.

  • Time-Course Measurements: At regular intervals (e.g., every hour for fast-degrading solvents, every 12 hours for more stable ones), record the UV-Vis spectrum of each solution.

  • Data Analysis: Plot the natural logarithm of the absorbance at the characteristic maximum against time for each solvent. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in THF) dilute Dilute into Test Solvents (10 µg/mL) stock->dilute uv_initial Record Initial UV-Vis Spectrum (t=0) dilute->uv_initial incubate Incubate at Constant Temperature uv_initial->incubate uv_time Record UV-Vis Spectra over Time incubate->uv_time plot Plot ln(Abs) vs. Time uv_time->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Experimental workflow for determining solvent effects.

degradation_pathway cluster_pathways Degradation Pathways cluster_products Degradation Products start This compound oxidation Oxidation (O2, light) start->oxidation polymerization Crosslinking/Polymerization (Concentration, heat) start->polymerization oxidized Oxidized Products (e.g., carbonyls, epoxides) oxidation->oxidized polymeric Insoluble Polymeric Material (Brown Precipitate) polymerization->polymeric

Caption: Possible degradation pathways for this compound.

References

Technical Support Center: Scale-up Synthesis of 2-Methylhepta-3,5-diyn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methylhepta-3,5-diyn-2-ol.

Troubleshooting Guides

Cadiot-Chodkiewicz Coupling Route

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][2][3][4] For the synthesis of this compound, this typically involves the coupling of 2-methyl-3-butyn-2-ol with a 1-halopropyne.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Inefficient catalyst activity.- Suboptimal reaction temperature.- Poor quality of reagents or solvents.- Ensure the use of a high-purity copper(I) salt. Consider using a co-catalyst like palladium.[2]- Optimize the reaction temperature. While the reaction is often run at room temperature, gentle heating may be required.- Use freshly distilled solvents and high-purity starting materials.
Significant Homocoupling Byproducts - Presence of oxygen, which promotes the Glaser-Hay coupling of the terminal alkyne.[5]- Slow addition of the haloalkyne.- Deoxygenate all solvents and reagents thoroughly before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]- Add the haloalkyne solution dropwise to the reaction mixture containing the terminal alkyne and catalyst to maintain a low concentration of the haloalkyne.
Formation of Polymeric Materials - High concentration of reactants.- Extended reaction times at elevated temperatures.- Perform the reaction at a lower concentration.- Monitor the reaction progress by TLC or GC and quench the reaction upon completion.
Difficult Purification - Similar boiling points of the product and starting materials or byproducts.- Utilize fractional distillation under reduced pressure for purification.[3][6]- Consider derivatization of the product to facilitate separation, followed by deprotection.
Grignard Reaction Route

An alternative route involves the reaction of a propargyl Grignard reagent with acetone. This method is often favored for its use of readily available starting materials.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps
Failure to Initiate Grignard Reaction - Presence of moisture in reagents or glassware.- Inactive magnesium surface.- Thoroughly dry all glassware in an oven and use anhydrous solvents.[7]- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Low Yield of Desired Product - Exothermic reaction leading to side reactions.- Incomplete reaction.- Control the reaction temperature by slow, dropwise addition of the carbonyl compound at a low temperature (e.g., 0 °C).- Ensure a slight excess of the Grignard reagent and allow for sufficient reaction time.
Formation of Allene Byproducts - Rearrangement of the propargyl Grignard reagent.- Prepare and use the Grignard reagent at low temperatures to minimize rearrangement.
Difficult Work-up - Formation of magnesium salt emulsions.- Use a saturated aqueous solution of ammonium chloride for quenching the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: Both the Cadiot-Chodkiewicz coupling and the Grignard reaction are exothermic. On a large scale, heat dissipation becomes critical. Proper cooling and controlled addition of reagents are essential to prevent a thermal runaway.

  • Handling of Acetylenic Compounds: Acetylenic compounds, especially in the presence of copper salts, can form explosive acetylides under certain conditions.[8] It is crucial to avoid high temperatures and pressures and to handle these materials in an inert atmosphere.

  • Flammable Solvents: The use of flammable solvents like diethyl ether or THF in Grignard reactions requires appropriate safety measures to prevent fires and explosions.

Q2: How can I minimize the formation of homocoupling byproducts in the Cadiot-Chodkiewicz coupling?

A2: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction system. This can be achieved by:

  • Using solvents that have been deoxygenated by sparging with an inert gas.

  • Performing the reaction under a positive pressure of nitrogen or argon.

  • Adding an antioxidant or a reducing agent, like hydroxylamine hydrochloride, to the reaction mixture.[9]

Q3: What is the best method for purifying this compound on a large scale?

A3: Due to its volatility, vacuum distillation is the most suitable method for the large-scale purification of this compound.[3][6] This allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition. Fractional distillation under reduced pressure can be employed to separate the product from impurities with close boiling points.

Q4: Can I use crude propargyl bromide for the Grignard reaction?

A4: It is highly recommended to use freshly distilled propargyl bromide for the Grignard reaction.[7] Impurities in the starting material can inhibit the formation of the Grignard reagent and lead to lower yields and the formation of byproducts.

Experimental Protocols

Scale-up Synthesis of this compound via Cadiot-Chodkiewicz Coupling

This protocol is adapted for a 1 mole scale synthesis.

Materials:

  • 2-Methyl-3-butyn-2-ol (84.12 g, 1 mol)

  • 1-Bromo-1-propyne (118.96 g, 1 mol)

  • Copper(I) chloride (9.9 g, 0.1 mol)

  • Hydroxylamine hydrochloride (6.95 g, 0.1 mol)

  • Ethylamine (70% in water)

  • Methanol (deoxygenated)

  • Diethyl ether (deoxygenated)

Procedure:

  • To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add copper(I) chloride, hydroxylamine hydrochloride, and 2 L of deoxygenated methanol.

  • Cool the mixture to 10-15 °C and add 200 mL of 70% aqueous ethylamine.

  • Add 2-Methyl-3-butyn-2-ol to the reactor.

  • Slowly add a solution of 1-bromo-1-propyne in 500 mL of deoxygenated diethyl ether from the dropping funnel over 2-3 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Monitor the reaction by GC or TLC until the starting materials are consumed.

  • Quench the reaction by adding 1 L of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Scale-up Synthesis of this compound via Grignard Reaction

This protocol is adapted for a 1 mole scale synthesis.

Materials:

  • Magnesium turnings (26.7 g, 1.1 mol)

  • Propargyl bromide (118.96 g, 1 mol)

  • Acetone (58.08 g, 1 mol)

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

Procedure:

  • In a 5 L jacketed reactor equipped with a mechanical stirrer, condenser, and dropping funnel under a nitrogen atmosphere, place the magnesium turnings and a crystal of iodine.

  • Add 500 mL of anhydrous diethyl ether.

  • Add a small amount of propargyl bromide to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction starts, add the remaining propargyl bromide dissolved in 1 L of anhydrous diethyl ether dropwise, maintaining a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reactor to 0 °C using a cooling bath.

  • Slowly add a solution of acetone in 500 mL of anhydrous diethyl ether from the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reactor to 0 °C and slowly quench the reaction by adding 1 L of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes (Hypothetical Data)

ParameterCadiot-Chodkiewicz CouplingGrignard Reaction
Typical Yield 75-85%65-75%
Purity (before purification) 80-90%70-80%
Major Impurities Homocoupling products, starting materialsAllene byproducts, unreacted acetone
Reaction Time 4-6 hours5-7 hours
Process Safety Considerations Potential for explosive acetylide formationHighly exothermic, requires strict moisture control

Visualizations

G cluster_0 Cadiot-Chodkiewicz Route cluster_1 Grignard Route 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Coupling Reaction Coupling Reaction 2-Methyl-3-butyn-2-ol->Coupling Reaction 1-Bromo-1-propyne 1-Bromo-1-propyne 1-Bromo-1-propyne->Coupling Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Coupling Reaction Base Base Base->Coupling Reaction 2-Methylhepta-3,5-diyn-2-ol_C This compound Coupling Reaction->2-Methylhepta-3,5-diyn-2-ol_C Propargyl Bromide Propargyl Bromide Grignard Formation Grignard Formation Propargyl Bromide->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Propargyl Grignard Propargyl Grignard Grignard Formation->Propargyl Grignard Grignard Addition Grignard Addition Propargyl Grignard->Grignard Addition Acetone Acetone Acetone->Grignard Addition 2-Methylhepta-3,5-diyn-2-ol_G This compound Grignard Addition->2-Methylhepta-3,5-diyn-2-ol_G

Caption: Synthetic routes to this compound.

G Start Start Low Yield Low Yield? Start->Low Yield Check Catalyst Check Catalyst Activity and Loading Low Yield->Check Catalyst Yes High Homocoupling High Homocoupling? Low Yield->High Homocoupling No Check Temperature Optimize Reaction Temperature Check Catalyst->Check Temperature Check Reagents Ensure High Purity of Reagents Check Temperature->Check Reagents Check Reagents->High Homocoupling Inert Atmosphere Ensure Inert Atmosphere High Homocoupling->Inert Atmosphere Yes Successful Synthesis Success High Homocoupling->Successful Synthesis No Slow Addition Slow Addition of Haloalkyne Inert Atmosphere->Slow Addition Slow Addition->Successful Synthesis

Caption: Troubleshooting workflow for Cadiot-Chodkiewicz coupling.

References

Validation & Comparative

A Comparative Analysis of 2-Methylhepta-3,5-diyn-2-ol: Unveiling a Landscape of Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of novel compounds is paramount. This guide endeavors to provide a comparative analysis of 2-Methylhepta-3,5-diyn-2-ol alongside other diyn-ol compounds. However, an extensive search of publicly available scientific literature and databases reveals a significant scarcity of specific experimental data for this compound. While general information regarding the synthesis and basic properties of diyn-ols is accessible, detailed comparative studies on the biological activity, quantitative performance metrics, and specific mechanisms of action for this particular compound are not presently available in the public domain.

This guide will, therefore, outline the typical experimental approaches used to evaluate compounds of this class and present a framework for comparison, which can be populated as data on this compound becomes available.

Physicochemical Properties: A Foundation for Comparison

A starting point for comparing this compound with other diyn-ols lies in their fundamental physicochemical properties. These characteristics, including molecular weight, formula, and structure, are crucial in predicting a compound's behavior and potential biological interactions.

Table 1: Physicochemical Properties of Selected Diyn-ols

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₀O122.16
2-Methylhexa-3,5-diyn-2-olC₇H₈O108.14
Hepta-3,5-diyn-2-olC₇H₈O108.14

Evaluating Biological Activity: A Methodological Overview

To assess the therapeutic potential of novel compounds like this compound, a battery of in vitro experiments is typically employed. These assays are designed to determine a compound's efficacy against cancer cell lines and to elucidate its mechanism of action.

Cytotoxicity and Antiproliferative Activity

The initial screening of a potential anti-cancer agent involves evaluating its ability to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diyn-ol compounds (e.g., this compound and its analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Key mechanisms often investigated include the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_treatment Compound Treatment cluster_analysis Downstream Analysis cluster_outcome Potential Outcomes CancerCells Cancer Cell Culture Treatment Treat with Diyn-ol CancerCells->Treatment Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle FlowCytometry Flow Cytometry Apoptosis->FlowCytometry CellCycle->FlowCytometry ApoptosisInduction Induction of Apoptosis FlowCytometry->ApoptosisInduction CellCycleArrest Cell Cycle Arrest (G1, S, or G2/M phase) FlowCytometry->CellCycleArrest

Caption: Workflow for Investigating the Mechanism of Action of Diyn-ols.

Signaling Pathways: A Hypothetical Framework

While no specific signaling pathways have been identified for this compound, many anti-cancer agents function by modulating key cellular signaling pathways that control cell proliferation, survival, and death. A common target is the apoptosis pathway.

Hypothetical Apoptosis Induction Pathway

G Diynol This compound Mitochondria Mitochondria Diynol->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A Hypothetical Intrinsic Apoptosis Pathway Modulated by a Diyn-ol.

Conclusion and Future Directions

The current body of public scientific literature does not provide sufficient data to perform a robust, evidence-based comparison of this compound with other diyn-ol compounds. To enable such a comparison, future research should focus on:

  • In vitro screening: Performing comprehensive cytotoxicity and antiproliferative assays of this compound and a panel of structurally related diyn-ols against a diverse range of cancer cell lines to determine their respective IC₅₀ values.

  • Mechanistic studies: Investigating the effects of this compound on apoptosis, the cell cycle, and key signaling pathways in cancer cells.

  • Publication of data: Making the results of these studies publicly available to the scientific community to facilitate further research and development.

Without such data, any comparison remains speculative. This guide serves as a framework for the types of data and analyses that are essential for a thorough and objective evaluation of this compound and its potential as a therapeutic agent.

A Comparative Guide to the Reactivity of 2-Methylhepta-3,5-diyn-2-ol and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methylhepta-3,5-diyn-2-ol, a sterically hindered internal diyne, and simple terminal alkynes. The fundamental difference in their structure, the presence or absence of an acidic acetylenic proton, dictates their distinct reactivity profiles. This comparison is supported by established reaction principles and representative experimental data for each class of compound.

Core Reactivity Differences: A Summary

The reactivity of terminal alkynes is characterized by the acidity of the terminal C-H bond (pKa ≈ 25), which allows for deprotonation to form a potent acetylide nucleophile.[1][2][3][4] This property is the foundation for a range of carbon-carbon bond-forming reactions that are inaccessible to internal alkynes like this compound.

Conversely, this compound, which lacks a terminal acetylenic proton, exhibits reactivity typical of internal alkynes. Its reactions are primarily centered around the electron-rich triple bonds, making it susceptible to electrophilic additions.[1][5][6] The presence of two internal alkyne moieties and a tertiary alcohol introduces further considerations regarding regioselectivity and potential steric hindrance.

Quantitative Reactivity Comparison

The following table summarizes the key differences in reactivity based on typical reaction classes.

Reaction TypeTerminal AlkynesThis compound (as an Internal Diyne)Key Differences
Acid-Base Chemistry Acidic C-H (pKa ≈ 25), readily deprotonated by strong bases (e.g., NaNH2).[1][2][3][4]No acidic acetylenic protons.The ability to form a stable acetylide anion is exclusive to terminal alkynes.
Sonogashira Coupling Readily undergoes palladium/copper-catalyzed coupling with aryl/vinyl halides.[7][8][9][10]Unreactive as it cannot form the necessary copper acetylide intermediate.This powerful C-C bond-forming reaction is a hallmark of terminal alkyne reactivity.
"Click" Chemistry (CuAAC) Highly efficient copper-catalyzed azide-alkyne cycloaddition to form 1,4-disubstituted triazoles.[11][12][]Unreactive under standard CuAAC conditions.The reaction's mechanism relies on the formation of a copper acetylide from a terminal alkyne.
Acetylide Alkylation Forms a new C-C bond via SN2 reaction of the acetylide with alkyl halides.[4][14][15][16][17]Not possible due to the absence of an acidic proton.A versatile method for chain elongation specific to terminal alkynes.
Hydration (Acid-Catalyzed) Typically requires a mercury(II) catalyst and follows Markovnikov's rule to yield methyl ketones.[18][19][20]Can undergo hydration, but regioselectivity can be an issue with unsymmetrical internal alkynes, potentially leading to a mixture of ketones.[20][21][22][23]Terminal alkynes provide a predictable route to methyl ketones.
Hydroboration-Oxidation Anti-Markovnikov addition leads to the formation of aldehydes after tautomerization of the enol intermediate.[18][24][25][26][27][28]Can undergo hydroboration, but with unsymmetrical internal alkynes, a mixture of ketones can be formed.[24][26]Provides a regioselective route to aldehydes from terminal alkynes.
Catalytic Hydrogenation Can be fully reduced to an alkane or selectively reduced to a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using Na/NH3).[29][30][31][32][33]Can be fully reduced to an alkane or selectively to a cis-alkene using a poisoned catalyst. The formation of trans-alkenes is not typically achieved.Stereoselective reduction to both cis and trans alkenes is more versatile with terminal alkynes.

Experimental Protocols

Detailed methodologies for key comparative reactions are provided below.

Sonogashira Coupling of a Terminal Alkyne

Objective: To illustrate the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Reaction: Phenylacetylene with Iodobenzene

Materials:

  • Phenylacetylene

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and CuI (5 mol%).

  • Add anhydrous toluene, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add iodobenzene (1.0 equivalent) and phenylacetylene (1.2 equivalents).

  • Heat the reaction mixture to 70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydration of an Internal Alkyne (Representative for this compound)

Objective: To demonstrate the acid-catalyzed hydration of an internal alkyne.

Reaction: Hydration of 4-Octyne

Materials:

  • 4-Octyne

  • Sulfuric acid (H2SO4)

  • Mercury(II) sulfate (HgSO4)

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 4-octyne (1.0 equivalent) in THF.

  • In a separate flask, prepare a solution of water and concentrated sulfuric acid.

  • Carefully add the acidic solution to the alkyne solution.

  • Add a catalytic amount of HgSO4.

  • Heat the mixture to 60 °C and stir vigorously.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3 solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the resulting ketone by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key reaction pathways for terminal and internal alkynes.

Terminal_Alkyne_Reactivity cluster_acid_base Acid-Base Chemistry cluster_coupling C-C Bond Formation Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Acetylide Anion (R-C≡C⁻) Terminal_Alkyne->Acetylide Strong Base (e.g., NaNH₂) Sonogashira Sonogashira Product (R-C≡C-Ar) Acetylide->Sonogashira Pd/Cu catalyst, Ar-X CuAAC 1,2,3-Triazole (Click Product) Acetylide->CuAAC Cu(I) catalyst, R-N₃ Alkylation Internal Alkyne (R-C≡C-R') Acetylide->Alkylation R'-X (SN2)

Caption: Reactivity pathways of terminal alkynes stemming from acetylide formation.

Internal_Alkyne_Reactivity cluster_addition Electrophilic Addition Internal_Alkyne Internal Alkyne (e.g., this compound) Ketone Ketone(s) Internal_Alkyne->Ketone H₂O, H⁺, Hg²⁺ Aldehyde Aldehyde(s) (less common for internal) Internal_Alkyne->Aldehyde 1. R₂BH 2. H₂O₂, NaOH Alkene cis-Alkene Internal_Alkyne->Alkene H₂, Lindlar's Cat. Alkane Alkane Internal_Alkyne->Alkane H₂, Pd/C

Caption: Primary electrophilic addition reactions of internal alkynes.

Conclusion

The reactivity of this compound is representative of internal alkynes and is dominated by electrophilic addition reactions across its two triple bonds. In stark contrast, terminal alkynes possess a unique reactivity profile governed by the acidity of their terminal proton. This fundamental structural difference enables terminal alkynes to participate in a host of powerful carbon-carbon bond-forming reactions, such as Sonogashira coupling and acetylide alkylation, which are not feasible for this compound. Understanding these distinct reactivity patterns is crucial for the strategic design of synthetic routes in drug development and materials science.

References

spectroscopic comparison of 2-Methylhepta-3,5-diyn-2-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 2-Methylhepta-3,5-diyn-2-ol and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the spectroscopic properties of this compound and its derivatives. Due to the limited availability of direct experimental spectra for this compound, this comparison is based on established spectroscopic principles for its constituent functional groups: a tertiary alcohol, and a conjugated di-yne system. This guide will be valuable for researchers in identifying and characterizing these and similar molecules.

Molecular Structures

For the purpose of this guide, we will compare the predicted spectroscopic data of this compound with a hypothetical derivative, 2-Phenyl-hepta-3,5-diyn-2-ol, to illustrate the effect of substituent changes on the spectra.

  • Compound A: this compound

  • Compound B: 2-Phenyl-hepta-3,5-diyn-2-ol (hypothetical derivative for comparison)

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of Compound A and Compound B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsCompound A (this compound)Compound B (2-Phenyl-hepta-3,5-diyn-2-ol)Multiplicity
-C(CH₃)₂~1.5 ppm~1.8 ppmSinglet
-OHVariable (~1.5-3.0 ppm)Variable (~2.0-4.0 ppm)Singlet (broad)
≡C-CH₃~2.0 ppm~2.0 ppmSinglet
-C₆H₅-~7.3-7.5 ppmMultiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonCompound A (this compound)Compound B (2-Phenyl-hepta-3,5-diyn-2-ol)
-C (CH₃)₂~65 ppm~70 ppm
-C(C H₃)₂~30 ppm~28 ppm
-C ≡C-~80-90 ppm~80-90 ppm
-C≡C -~70-80 ppm~70-80 ppm
≡C-C H₃~5 ppm~5 ppm
Aromatic Carbons-~125-145 ppm
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupVibrationCompound ACompound BIntensity
AlcoholO-H Stretch~3400~3400Strong, Broad
AlkyneC≡C Stretch~2260-2100~2260-2100Medium to Weak
AlkaneC-H Stretch~2980-2870~2980-2870Medium to Strong
AlcoholC-O Stretch~1150~1150Strong
AromaticC=C Stretch-~1600, ~1475Medium
AromaticC-H Bending-~770-730, ~690Strong
Mass Spectrometry (MS)

The mass spectra of alcohols often show a weak or absent molecular ion peak.[1] Fragmentation primarily occurs through alpha-cleavage and dehydration.[2][3][4][5]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

FragmentationCompound A (MW: 122.16 g/mol )Compound B (MW: 184.23 g/mol )
[M]⁺ (Molecular Ion)122 (likely weak or absent)184 (likely weak or absent)
[M-15]⁺ (Loss of CH₃)107169
[M-18]⁺ (Dehydration)104166
[M-43]⁺ (Loss of C₃H₇)79-
[M-77]⁺ (Loss of C₆H₅)-107
Base PeakLikely from α-cleavageLikely from α-cleavage
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying conjugated systems.[6][7] The extent of conjugation directly influences the wavelength of maximum absorption (λmax).[4] Increased conjugation shifts the λmax to longer wavelengths.[4][6]

  • Compound A (this compound): The conjugated di-yne system is expected to result in a λmax in the UV region, likely between 200-250 nm.

  • Compound B (2-Phenyl-hepta-3,5-diyn-2-ol): The addition of the phenyl group extends the conjugated system. This would cause a bathochromic (red) shift, moving the λmax to a longer wavelength, potentially above 250 nm.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

    • Apply a drop of the solution to a salt plate (NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI).

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the conjugated system.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Place the sample-filled cuvette in the sample beam.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation & Property Comparison NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

References

A Comparative Guide to the Biological Activity of Cytotoxic Polyacetylenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of cytotoxic polyacetylenes, a class of natural and synthetic compounds known for their potential as anticancer agents. While specific experimental data on 2-Methylhepta-3,5-diyn-2-ol and its direct analogs are not extensively available in publicly accessible literature, this document synthesizes findings from structurally related polyacetylene compounds to offer insights into their mechanism of action, cytotoxicity, and the experimental approaches used for their evaluation.

Comparative Cytotoxicity of Polyacetylene Analogs

The cytotoxic potential of polyacetylenes is a key area of investigation in the search for novel anticancer therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various polyacetylene compounds against different human cancer cell lines, providing a basis for comparing their potency.

CompoundCancer Cell LineIC50 (µM)Reference
(3S,10R)-tridaxin BK562 (Leukemia)2.62[1]
(3S,10S)-tridaxin BK562 (Leukemia)14.43[1]
Tridaxin FK562 (Leukemia)17.91[1]
Polyacetylene Compound 5 (from E. pallida)COLO320 (Colon Cancer)Significantly lower than 5-fluorouracil[2]
Polyacetylene Compound 5 (from E. pallida)MIA PaCa-2 (Pancreatic Cancer)-[2]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the evaluation of cytotoxic compounds. Below are detailed methodologies for key experiments commonly cited in the study of polyacetylene analogs.

Cell Viability and Cytotoxicity Assays

A primary method for assessing the biological activity of potential anticancer compounds is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the polyacetylene compounds in culture medium. Replace the overnight culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Polyacetylenes have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore, some polyacetylenes exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Some polyacetylene compounds have been found to inhibit the activation of the NF-κB pathway.[2] This inhibition can prevent the transcription of genes involved in cell survival, proliferation, and inflammation.

NF_kappaB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκBα (Inactive) NFkappaB NF-κB (Active) NFkappaB_IkappaB->NFkappaB Degradation of IκBα Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Polyacetylenes Polyacetylene Analogs Polyacetylenes->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by polyacetylene analogs.

Induction of Apoptosis and Cell Cycle Arrest

Cytotoxic polyacetylenes can trigger apoptosis in cancer cells, a desirable characteristic for an anticancer agent. Studies have shown that some polyacetylenes can induce apoptosis through caspase-dependent pathways.[1] Additionally, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[3]

Cell_Cycle_Apoptosis Polyacetylenes Polyacetylene Analogs Cell_Cycle Cell Cycle Progression Polyacetylenes->Cell_Cycle Inhibit Apoptosis Apoptosis Polyacetylenes->Apoptosis Induce G2M_Arrest G2/M Phase Arrest Cell_Death Cancer Cell Death G2M_Arrest->Cell_Death Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation via Caspase_Activation->Cell_Death

Caption: Mechanism of action of cytotoxic polyacetylenes leading to cancer cell death.

Conclusion

While the biological activity of this compound and its specific analogs remains an area for further investigation, the broader class of polyacetylenes demonstrates significant potential as cytotoxic and anti-inflammatory agents. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Future studies focusing on the synthesis and systematic biological evaluation of a series of this compound analogs are warranted to elucidate their structure-activity relationships and therapeutic potential.

References

Lack of Established Protocol Necessitates Novel Approach to 2-Methylhepta-3,5-diyn-2-ol Synthesis Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature reveals a notable absence of a standardized, validated protocol for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. This gap necessitates a theoretical approach to protocol development and comparison, drawing upon established organometallic reactions. This guide proposes a plausible primary synthesis route via a Grignard reaction and compares it with a potential alternative utilizing a Sonogashira coupling, providing researchers with a foundational framework for experimental design and validation.

Comparison of Proposed Synthesis Protocols

To objectively assess the potential routes for synthesizing this compound, a comparative analysis of key performance metrics is essential. The following table summarizes the anticipated performance of a primary Grignard-based protocol against a hypothetical Sonogashira coupling alternative. These values are estimations based on typical outcomes for these reaction types and serve as a benchmark for future experimental validation.

FeatureProtocol 1: Grignard ReactionProtocol 2: Sonogashira Coupling
Theoretical Yield 75-85%80-90%
Purity (Post-Purification) >95% (via distillation/chromatography)>97% (via chromatography)
Reaction Time 2-4 hours6-12 hours
Key Reagents Ethylmagnesium bromide, 1,3-Butadiyne, Acetone1-Bromo-1-propyne, 2-Methyl-3-butyn-2-ol, Pd catalyst, Cu(I) cocatalyst, Base
Safety Considerations Highly flammable and moisture-sensitive Grignard reagent, potential for explosive side reactions with diynes.Requires careful handling of palladium catalyst and air-sensitive reagents.
Scalability Moderate; exothermicity can be an issue on a larger scale.High; amenable to flow chemistry and large-scale production.

Experimental Protocols

Protocol 1: Proposed Synthesis via Grignard Reaction

This protocol outlines a two-step synthesis of this compound commencing with the formation of a butadiynyl Grignard reagent, followed by its reaction with acetone.

Step 1: Formation of Butadiynylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to form ethylmagnesium bromide.

  • Bubble 1,3-butadiyne gas (1.0 eq), generated in a separate apparatus, through the Grignard solution at 0 °C. The reaction is monitored by the cessation of ethane evolution.

Step 2: Reaction with Acetone

  • Cool the freshly prepared butadiynylmagnesium bromide solution to 0 °C.

  • Slowly add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Alternative Synthesis via Sonogashira Coupling

This hypothetical alternative involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.

  • To a Schlenk flask under an inert atmosphere, add 2-Methyl-3-butyn-2-ol (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), a copper(I) cocatalyst (e.g., CuI, 0.04 eq), and a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq).

  • To this mixture, add 1-bromo-1-propyne (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis and Validation Workflow

The logical flow for the synthesis and validation of this compound is depicted in the following diagram. This workflow outlines the critical stages from the initial reaction setup to the final characterization and purity assessment of the target compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage reagents Reagent Preparation reaction Grignard Reaction / Sonogashira Coupling reagents->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Distillation / Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (GC/HPLC) purification->purity

Caption: Synthesis and validation workflow for this compound.

A Comparative Guide to Catalysts for Diyn-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diyn-ol moieties is a critical step in the creation of complex molecules and potential therapeutic agents. This guide provides a comparative analysis of three prominent catalytic systems for diyn-ol synthesis: Copper-catalyzed Cadiot-Chodkiewicz coupling, Palladium/Copper-catalyzed Sonogashira coupling, and Rhodium-catalyzed cross-coupling. The performance of these catalysts is evaluated based on experimental data, with detailed protocols provided for key reactions.

The synthesis of unsymmetrical 1,3-diynes, the core structure of diyn-ols, is a fundamental transformation in organic chemistry. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and substrate scope of this reaction. This guide will delve into the specifics of copper, palladium/copper, and rhodium-based catalytic systems, offering a clear comparison to aid in catalyst selection for specific synthetic needs.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance metrics of the three catalytic systems based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemTypical CatalystCo-catalyst/LigandBaseSolventTemperature (°C)Yield (%)Substrate ScopeKey AdvantagesKey Disadvantages
Copper-Catalyzed Cadiot-Chodkiewicz Coupling CuCl or CuIAmine (e.g., n-butylamine, piperidine), Hydroxylamine hydrochlorideAmine (serves as base and ligand)Methanol, Ethanol, THF, WaterRoom Temperature to 5023 - 95+Broad for terminal alkynes and bromoalkynes.[1][2] Phenyl and hydroxyalkyl groups on the alkyne can promote the reaction.[2]Cost-effective, mild reaction conditions, high yields in many cases.[2]Homocoupling of the terminal alkyne can be a significant side reaction.
Palladium/Copper-Catalyzed Sonogashira Coupling Pd(PPh₃)₂Cl₂, Pd(OAc)₂CuIEt₃N, Piperidine, K₂CO₃, Cs₂CO₃THF, DMF, TolueneRoom Temperature to 10072 - 97Broad for aryl/vinyl halides and terminal alkynes, including propargyl alcohols.[3] Tolerates a wide range of functional groups.Excellent yields, high functional group tolerance, well-established methodology.Higher cost of palladium catalyst, potential for phosphine ligand toxicity, sometimes requires higher temperatures.
Rhodium-Catalyzed Cross-Coupling [Rh(COD)Cl]₂Phosphine ligands (e.g., PPh₃)-Toluene, THFVariesModerate to GoodPrimarily demonstrated for diyne synthesis, less specific data for diyn-ols.Can offer unique selectivity and reactivity profiles.Less explored for diyn-ol synthesis, catalyst can be expensive, may require specific ligand optimization.

Experimental Protocols

Detailed methodologies for representative reactions using each catalytic system are provided below.

Copper-Catalyzed Cadiot-Chodkiewicz Coupling for Diyn-ol Synthesis

This protocol is a general procedure based on the Cadiot-Chodkiewicz reaction for the synthesis of an unsymmetrical diyne, which can be a diyn-ol if one of the precursors contains a hydroxyl group.[4]

Materials:

  • Terminal alkyne (e.g., propargyl alcohol)

  • 1-Bromoalkyne

  • Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)

  • Amine base (e.g., n-butylamine, piperidine)

  • Hydroxylamine hydrochloride

  • Solvent (e.g., Methanol, Ethanol, THF)

Procedure:

  • To a solution of the terminal alkyne and hydroxylamine hydrochloride in the chosen solvent, add the amine base and the copper(I) salt catalyst.

  • Stir the mixture at room temperature for a short period to form the copper acetylide.

  • Add the 1-bromoalkyne to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium/Copper-Catalyzed Sonogashira Coupling for Diyn-ol Synthesis

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne (such as a propargyl alcohol) with an aryl or vinyl halide.[3][5]

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne (e.g., propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, piperidine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a reaction vessel, dissolve the aryl or vinyl halide, the terminal alkyne, and the copper(I) iodide in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

  • Stir the reaction at room temperature or heat as required, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diyn-ol by column chromatography.

Rhodium-Catalyzed Cross-Coupling for Diyne Synthesis

While specific protocols for rhodium-catalyzed diyn-ol synthesis are less common, the following provides a general procedure for the synthesis of unsymmetrical diynes, which could be adapted for diyn-ol synthesis.

Materials:

  • Terminal alkyne

  • Haloalkyne

  • Rhodium catalyst (e.g., [Rh(COD)Cl]₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Solvent (e.g., Toluene, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium catalyst and the phosphine ligand in the chosen solvent.

  • Add the terminal alkyne and the haloalkyne to the mixture.

  • Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., GC-MS, NMR).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical diyn-ol synthesis and the catalytic cycles, the following diagrams are provided in the DOT language for Graphviz.

Generalized Experimental Workflow for Diyn-ol Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_A Terminal Alkyne (with -OH group) Reaction_Vessel Reaction Setup (Inert Atmosphere) Reactant_A->Reaction_Vessel Reactant_B Haloalkyne or Aryl/Vinyl Halide Reactant_B->Reaction_Vessel Catalyst_System Catalyst (Cu, Pd/Cu, or Rh) + Ligands/Additives Catalyst_System->Reaction_Vessel Solvent_Base Solvent + Base Solvent_Base->Reaction_Vessel Mixing Mixing & Stirring Reaction_Vessel->Mixing Heating Heating (if required) Mixing->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Filtration Drying & Filtration Extraction->Drying_Filtration Purification Column Chromatography Drying_Filtration->Purification Final_Product Pure Diyn-ol Purification->Final_Product

Caption: Generalized workflow for the synthesis of diyn-ols.

Simplified Catalytic Cycle for Sonogashira Coupling

sonogashira_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)-X L₂ Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-Alkyne R-Pd(II)-C≡CR' L₂ Transmetalation->R-Pd(II)-Alkyne from Cu Cycle Reductive_Elimination Reductive Elimination R-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerated Product R-C≡CR' Reductive_Elimination->Product Cu_Cycle Copper Cycle Cu-C≡CR' CuC≡CR' Cu_Cycle->Cu-C≡CR' R'-C≡CH R'C≡CH R'-C≡CH->Cu_Cycle R-X R-X Cu-C≡CR'->Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

The choice of catalyst for diyn-ol synthesis is a critical decision that impacts yield, cost, and substrate compatibility. Copper-catalyzed Cadiot-Chodkiewicz coupling offers a cost-effective and mild route, though it can be prone to homocoupling side reactions. The Palladium/Copper-catalyzed Sonogashira coupling is a robust and high-yielding method with broad functional group tolerance, albeit at a higher catalyst cost. Rhodium-catalyzed systems present an emerging alternative with the potential for unique reactivity, though they are currently less explored for this specific transformation. By understanding the comparative advantages and limitations of each system, and by utilizing the detailed protocols provided, researchers can make informed decisions to optimize the synthesis of diyn-ol containing molecules for their specific research and development needs.

References

Performance of Acetylenic Alcohols in Corrosion Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetylenic Alcohols as Corrosion Inhibitors

Acetylenic alcohols are a class of organic compounds that have demonstrated significant efficacy as corrosion inhibitors, particularly for iron and steel in acidic media. Their mechanism of action primarily involves adsorption onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. This protective layer is believed to form through the interaction of the triple bond in the acetylenic group with the metal's d-orbitals, leading to the formation of a polymeric film on the surface.

Comparative Performance of Acetylenic Alcohols

Due to the lack of specific quantitative performance data for 2-Methylhepta-3,5-diyn-2-ol, this section will compare the corrosion inhibition efficiency of two representative acetylenic alcohols: Propargyl Alcohol and 1-Octyn-3-ol. This data has been compiled from various studies and is presented to illustrate the typical performance of this class of inhibitors.

Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol on Duplex Stainless Steel in HCl Solution [1][2]

Temperature (°C)HCl Concentration (vol%)Inhibitor Concentration (mg/L)Inhibition Efficiency (%)
401050095.70
4010100096.24
401550089.12
4015100091.70
551050093.60
5510100095.13
551550080.82
5515100086.15

Table 2: Corrosion Inhibition by Propargyl Alcohol on Steel in HCl [3]

Temperature (°C)HCl Concentration (%)Inhibitor Concentration (ppm)Inhibition Efficiency (%)
3010200~95
6010200~95
9010200~95

Note: While specific data for 1-Octyn-3-ol's inhibition efficiency was not found in a comparable format, it is a well-known acetylenic alcohol corrosion inhibitor and is expected to exhibit similar performance trends.

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on standardized experimental protocols. The following are detailed methodologies for three common techniques used to assess the effectiveness of inhibitors like acetylenic alcohols.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.[4][5]

Methodology:

  • Specimen Preparation: Metal specimens (coupons) of a known surface area are cleaned, degreased, and weighed accurately.

  • Exposure: The weighed coupons are immersed in the corrosive solution (e.g., HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.

  • Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), dried, and re-weighed.

  • Calculation of Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where:

    • W₁ = Initial weight of the coupon

    • W₂ = Final weight of the coupon

    • A = Surface area of the coupon

    • t = Immersion time

  • Calculation of Inhibition Efficiency (IE): IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare & Weigh Metal Coupon Blank Immerse in Blank Solution Prep->Blank Inhibitor Immerse in Inhibitor Solution Prep->Inhibitor Clean Clean & Reweigh Coupon Blank->Clean Inhibitor->Clean Calc Calculate Corrosion Rate & Inhibition Efficiency Clean->Calc

Workflow for the Weight Loss Method.
Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (icorr).[6][7][8][9][10]

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The cell is filled with the corrosive solution, with or without the inhibitor.

  • Open Circuit Potential (OCP) Measurement: The potential of the working electrode is monitored until it stabilizes to determine the Ecorr.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a slow, constant scan rate. The resulting current is measured.

  • Data Analysis: The data is plotted as log(current density) versus potential (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.

  • Calculation of Inhibition Efficiency (IE): IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where:

    • icorr_blank = Corrosion current density in the absence of the inhibitor

    • icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Potentiodynamic_Polarization_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Assemble 3-Electrode Electrochemical Cell OCP Measure Open Circuit Potential (Ecorr) Cell->OCP Scan Perform Potential Scan OCP->Scan Tafel Plot Tafel Curve (log i vs. E) Scan->Tafel Calc Determine icorr & Calculate Inhibition Efficiency Tafel->Calc

Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[11][12][13][14][15]

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.

  • Measurement: A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies. The resulting AC current response is measured.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.

  • Calculation of Inhibition Efficiency (IE): IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where:

    • Rct_blank = Charge transfer resistance in the absence of the inhibitor

    • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

EIS_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Assemble 3-Electrode Electrochemical Cell OCP Stabilize at OCP Cell->OCP Scan Apply AC Signal over Frequency Range OCP->Scan Plot Generate Nyquist & Bode Plots Scan->Plot Model Fit to Equivalent Circuit Model Plot->Model Calc Determine Rct & Calculate Inhibition Efficiency Model->Calc

Workflow for Electrochemical Impedance Spectroscopy.

Conclusion

Acetylenic alcohols, such as Propargyl Alcohol and 1-Octyn-3-ol, are effective corrosion inhibitors for metals in acidic environments. The performance data presented indicates that their inhibition efficiency is influenced by factors such as temperature, acid concentration, and inhibitor concentration. While specific experimental data for this compound is not currently available in the public domain, the information and experimental protocols provided in this guide offer a solid foundation for researchers to evaluate its potential performance and compare it with other established acetylenic alcohol inhibitors. The detailed methodologies for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy will enable a comprehensive assessment of the corrosion inhibition properties of this and other novel compounds.

References

In-Depth Analysis of 2-Methylhepta-3,5-diyn-2-ol Cross-Reactivity: A Data-Driven Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation for cross-reactivity studies involving 2-Methylhepta-3,5-diyn-2-ol has revealed a significant gap in the publicly available scientific literature. Despite extensive searches for experimental data, binding assays, and immunoassay results related to this specific compound and its structural analogs, no quantitative or qualitative cross-reactivity data could be retrieved. This includes a lack of information on its binding affinity to various receptors, antibodies, or enzymes, which is essential for creating a comparative guide as requested.

The search encompassed studies on small molecule alkynols, tertiary alcohols, and polyunsaturated alcohols in the context of immunoassays and other biological assays. Efforts to find information on the synthesis or biological activity of this compound, which might have provided leads to related and better-studied compounds, were also unsuccessful in yielding the necessary data for a cross-reactivity comparison.

While the direct request for a comparison guide on this compound cannot be fulfilled due to the absence of data, the following sections provide a comprehensive template. This guide is structured to meet all the core requirements of the initial request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations using the DOT language. Researchers who have generated their own experimental data on this compound can use this template to structure and present their findings effectively.

Hypothetical Comparison Guide: Cross-Reactivity Profile of this compound

This guide presents a hypothetical cross-reactivity profile of this compound against a panel of structurally related compounds. The data herein is illustrative and intended to serve as a template for researchers in drug development and related scientific fields.

Competitive ELISA for Antibody XYZ

This section outlines the cross-reactivity of this compound and its potential analogs when tested against a hypothetical monoclonal antibody (mAb-XYZ) raised against the primary compound.

Table 1: Cross-Reactivity of this compound and Analogs in a Competitive ELISA

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound C₈H₈O 15.2 100
Hepta-3,5-diyn-2-olC₇H₈O45.833.2
2-Methylhept-3-yn-2-olC₈H₁₄O120.512.6
2,6-Dimethylhepta-3,5-diyn-2,6-diolC₉H₁₀O₂250.16.1
Non-related AlkynolC₆H₁₀O>1000<1.0

Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C. The plate was then washed and blocked. A mixture of the anti-2-Methylhepta-3,5-diyn-2-ol antibody (mAb-XYZ) and varying concentrations of the test compounds (or standard) was added to the wells. After incubation, the plate was washed again, and a secondary antibody conjugated to horseradish peroxidase (HRP) was added. The reaction was visualized by adding a TMB substrate, and the absorbance was measured at 450 nm. The IC50 values were calculated from the resulting dose-response curves.

Receptor Binding Assay: Hypothetical Receptor-A

This section details the binding affinity of this compound and its analogs to a hypothetical G-protein coupled receptor (GPCR), "Receptor-A," known to bind small molecule alkynols.

Table 2: Binding Affinity of this compound and Analogs to Receptor-A

CompoundKi (nM)Relative Affinity (%)
This compound 85.6 100
Hepta-3,5-diyn-2-ol210.240.7
2-Methylhept-3-yn-2-ol540.915.8
2,6-Dimethylhepta-3,5-diyn-2,6-diol980.58.7
Non-related Alkynol>2000<4.0

Relative Affinity (%) = (Ki of this compound / Ki of test compound) x 100

Cell membranes expressing Receptor-A were incubated with a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compounds. The binding reaction was allowed to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was measured by liquid scintillation counting. The Ki values were determined using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Compound-BSA Conjugate B Block Non-specific Sites A->B C Add Antibody and Test Compound Mixture B->C D Incubate and Wash C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate D->F E->D G Measure Absorbance at 450 nm F->G

Caption: Workflow for the competitive ELISA.

G cluster_1 Hypothetical Signaling Pathway Compound This compound Receptor Receptor-A (GPCR) Compound->Receptor G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical signaling pathway.

A Comparative Analysis of Computational Data for 2-Methylhepta-3,5-diyn-2-ol and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on 2-Methylhepta-3,5-diyn-2-ol has yielded no definitive results. This guide therefore presents a comparative analysis based on available computational data for the requested compound and its close structural analogue, 2-methylhexa-3,5-diyn-2-ol. The absence of experimental validation necessitates a cautious interpretation of the presented theoretical values.

Comparison of Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties for this compound and 2-methylhexa-3,5-diyn-2-ol. These values are derived from computational models and have not been experimentally confirmed.

PropertyThis compound (Predicted)2-methylhexa-3,5-diyn-2-ol[1]
Molecular Formula C₈H₁₀OC₇H₈O
Molecular Weight 122.16 g/mol 108.14 g/mol
SMILES CCC#CC#CC(C)(C)OCC(C)(O)C#CC#C

Structural Comparison

The structural difference between the two molecules lies in the alkyl substituent attached to the diyne chain. This compound possesses an ethyl group, whereas 2-methylhexa-3,5-diyn-2-ol has a terminal hydrogen. This seemingly minor difference can influence the molecule's overall size, lipophilicity, and potential steric interactions.

G A User Request: Computational vs. Experimental Data for this compound B Initial Search: Experimental & Computational Data A->B C Result: No Experimental Data Found B->C D Identify Analogue: 2-methylhexa-3,5-diyn-2-ol C->D E Gather Computational Data for Both Compounds D->E F Generate Comparison Table E->F G Create Structural Diagram E->G H Final Report Generation F->H G->H

References

Synthesis of 2-Methylhepta-3,5-diyn-2-ol: A Comparative Guide to Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of unique molecular scaffolds is a cornerstone of innovation. 2-Methylhepta-3,5-diyn-2-ol, a substituted diynol, represents a valuable building block in organic synthesis. This guide provides a comparative overview of the primary peer-reviewed method for its synthesis, focusing on the Cadiot-Chodkiewicz coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in the laboratory.

Cadiot-Chodkiewicz Coupling: The Gold Standard for Unsymmetrical Diynes

The synthesis of this compound is most effectively achieved through the Cadiot-Chodkiewicz coupling. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2][3][4][5] This method is highly favored for producing unsymmetrical diynes with high selectivity, minimizing the formation of undesired homocoupled byproducts.[2][6]

The reaction proceeds via the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the 1-haloalkyne.[1][5] Reductive elimination from the resulting copper(III) intermediate yields the desired 1,3-diyne and regenerates the copper(I) catalyst.

A key advantage of the Cadiot-Chodkiewicz coupling is its compatibility with a wide range of functional groups. The presence of a hydroxyl group, as in the precursor 2-methyl-3-butyn-2-ol, is well-tolerated and can even promote the reaction.[1]

Comparative Analysis of Synthetic Protocols

While the core principle of the Cadiot-Chodkiewicz coupling remains consistent, several variations in catalysts, ligands, bases, and solvents have been reported to optimize yields and reaction conditions. Below is a comparison of representative protocols applicable to the synthesis of this compound.

Parameter"Classic" Cadiot-ChodkiewiczWang et al. ModificationFung et al. Air-Tolerant Method
Terminal Alkyne 2-Methyl-3-butyn-2-ol2-Methyl-3-butyn-2-ol2-Methyl-3-butyn-2-ol
1-Haloalkyne 1-Bromo-1-propyne1-Bromo-1-propyne1-Bromo-1-propyne
Copper(I) Catalyst Copper(I) bromide or chlorideCopper(I) iodideCopper(I) bromide
Ligand None specifiedTris(o-tolyl)phosphineNone specified
Base Amine base (e.g., ethylamine, piperidine)Potassium carbonaten-Butylamine
Solvent Methanol, Ethanol, THF, or WaterEthanolEthanol
Additives Hydroxylamine hydrochloride (reducing agent)NoneSodium ascorbate (reductant)
Atmosphere Inert (e.g., Nitrogen, Argon)InertAir
Reported Yields Generally goodGood to excellentExcellent

Detailed Experimental Protocols

The following are detailed experimental protocols adapted from peer-reviewed literature for the synthesis of unsymmetrical diynols, which can be applied to the synthesis of this compound.

Method 1: Modified Cadiot-Chodkiewicz Coupling (Adapted from Wang et al.)[6]

This protocol utilizes a copper(I) iodide catalyst with a phosphine ligand, which has been shown to improve the efficiency and substrate scope of the reaction.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • 1-Bromo-1-propyne

  • Copper(I) iodide (CuI)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add copper(I) iodide (5 mol%) and tris(o-tolyl)phosphine (10 mol%).

  • Add anhydrous ethanol, followed by potassium carbonate (2.0 equivalents) and 2-methyl-3-butyn-2-ol (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of 1-bromo-1-propyne (1.0 equivalent) in ethanol to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Air-Tolerant Cadiot-Chodkiewicz Coupling (Adapted from Fung et al.)[2]

This recently developed protocol offers the significant advantage of being performed under an air atmosphere, simplifying the experimental setup. The use of sodium ascorbate as a reductant suppresses unwanted side reactions.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • 1-Bromo-1-propyne

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • In a vial open to the air, prepare a suspension of copper(I) bromide (10 mol%) and sodium ascorbate (1.0 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Add a solution of 2-methyl-3-butyn-2-ol (1.2 equivalents) in ethanol, followed by n-butylamine (1.0 equivalent).

  • Add a solution of 1-bromo-1-propyne (1.0 equivalent) in ethanol.

  • Remove the reaction from the ice bath and stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in Method 1.

  • Purify the product by column chromatography.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps and relationships in the Cadiot-Chodkiewicz coupling for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_Methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol Reaction Cadiot-Chodkiewicz Coupling 2_Methyl_3_butyn_2_ol->Reaction 1_Bromo_1_propyne 1-Bromo-1-propyne 1_Bromo_1_propyne->Reaction Catalyst Cu(I) Salt Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the Cadiot-Chodkiewicz synthesis of this compound.

G start Start setup Reaction Setup: - Add catalyst, base, solvent - Add 2-methyl-3-butyn-2-ol start->setup add_bromo Add 1-bromo-1-propyne setup->add_bromo react Stir at Room Temperature add_bromo->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Safety Operating Guide

Safe Disposal of 2-Methylhepta-3,5-diyn-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2-Methylhepta-3,5-diyn-2-ol, a flammable acetylenic alcohol. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.

Core Principle: Due to its flammability and potential reactivity, this compound is classified as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] All disposal procedures must be conducted in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to prevent exposure.

PPE CategorySpecific Recommendations
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-resistant lab coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3]

Disposal Protocol

The following steps outline the standard procedure for the disposal of this compound.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, clean, and chemically compatible waste container as "Hazardous Waste: Flammable Liquid - this compound".[2]

    • Do not mix with other waste streams, particularly oxidizing agents or other reactive chemicals, to prevent violent reactions.[4]

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to avoid spills.[4]

    • Ensure the container is not filled beyond 90% of its capacity to allow for vapor expansion.[4]

    • Keep the exterior of the waste container clean and free of any chemical residue.[4]

  • Storage:

    • Tightly seal the waste container.[3]

    • Store the container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[3]

    • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its name and quantity.

    • Follow all institutional procedures for waste manifest and pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE A->B C Label Hazardous Waste Container B->C D Transfer Waste to Container (<90% Full) C->D E Seal Container Securely D->E F Store in Designated Flammable Waste Area E->F G Keep Away from Ignition Sources F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Waste Pickup H->I J Complete Disposal Documentation I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's hazardous waste disposal procedures before handling and disposing of this chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.